molecular formula C18H16Cl2N4 B15586789 A-196 CAS No. 1982372-88-2

A-196

Cat. No.: B15586789
CAS No.: 1982372-88-2
M. Wt: 359.2 g/mol
InChI Key: ABGOSOMRWSYAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL4521971 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGOSOMRWSYAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-196 (Acalabrutinib): A Technical Guide to its Mechanism of Action in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acalabrutinib (B560132) (formerly ACP-196) is a second-generation, highly selective, and potent small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent, irreversible bond with the cysteine-481 residue in the active site of BTK, leading to the disruption of the B-cell receptor (BCR) signaling pathway. This pathway is a critical driver of proliferation, survival, and trafficking in both normal and malignant B-cells. In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, providing a significant survival advantage to the neoplastic cells. Acalabrutinib's targeted inhibition of BTK effectively abrogates these pro-survival signals, inducing apoptosis and inhibiting the proliferation of malignant B-cells. Its high selectivity for BTK over other kinases minimizes off-target effects, contributing to a favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib. This technical guide provides an in-depth overview of the mechanism of action of acalabrutinib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting BTK in the BCR Signaling Pathway

The B-cell receptor signaling pathway is essential for the development, activation, and survival of B-cells.[1] In many B-cell malignancies, this pathway is chronically active, promoting the growth and survival of cancerous cells.[2][3] Bruton's tyrosine kinase (BTK) is a crucial enzyme in this pathway.[4][5]

Acalabrutinib is a targeted therapy designed to specifically inhibit BTK.[4][5] It works by forming a strong, irreversible covalent bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme.[2][4] This binding effectively blocks the kinase activity of BTK, preventing it from relaying signals downstream in the BCR pathway.[4][5] The disruption of this signaling cascade ultimately leads to decreased proliferation and increased apoptosis (programmed cell death) of the malignant B-cells.[4][5]

One of the key advantages of acalabrutinib is its high selectivity for BTK, with minimal inhibition of other kinases.[2][6] This specificity is believed to contribute to its reduced off-target effects and improved tolerability compared to less selective BTK inhibitors.[2][6]

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for acalabrutinib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT Acalabrutinib Acalabrutinib (A-196) Acalabrutinib->BTK Covalent Inhibition (Cys481) AKT->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

BCR Signaling Pathway and Acalabrutinib Inhibition.

Quantitative Analysis of Acalabrutinib Activity

The potency and efficacy of acalabrutinib have been quantified through various in vitro and clinical studies. Key metrics include the half-maximal inhibitory concentration (IC50) against BTK and other kinases, as well as BTK occupancy in patients undergoing treatment.

Table 1: In Vitro Kinase Inhibition Profile of Acalabrutinib
KinaseAcalabrutinib IC50 (nM)Ibrutinib IC50 (nM)Fold Selectivity (Ibrutinib/Acalabrutinib)
BTK 3 [7]1.5-5.1[8]~0.5-1.7
ITK>100011>90
TXK>100012>83
BMX1910.05
TEC920.22
EGFR>100012>83

Data compiled from published in vitro kinase assays.[7][8]

Table 2: Acalabrutinib IC50 in B-Cell Malignancy Cell Lines
Cell LineHistotypeAcalabrutinib IC50 (nM)
SU-DHL-6Diffuse Large B-Cell Lymphoma3.1[9]
REC-1Mantle Cell Lymphoma21[9]
Table 3: BTK Occupancy in Chronic Lymphocytic Leukemia (CLL) Patients
Dosing RegimenTime PointMedian BTK Occupancy (%)
100 mg Twice Daily4 hours post-dose>96[10]
Trough95.3[10]
200 mg Once Daily4 hours post-dose>96[10]
Trough87.6[10]

Data from a phase 2 clinical trial (NCT02337829) in patients with CLL.[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of acalabrutinib.

BTK Target Occupancy ELISA

This assay measures the percentage of BTK enzyme covalently bound by acalabrutinib in patient-derived peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Plate Coating: 96-well OptiPlates are coated overnight at 4°C with an anti-BTK antibody (e.g., from BD Biosciences).[10]

  • Blocking: Plates are blocked with bovine serum albumin (BSA) for 2-3 hours at room temperature.[10]

  • Cell Lysis: PBMC pellets are lysed using a lysis buffer containing a protease inhibitor cocktail.[10]

  • Sample Incubation: For each time point, the cell lysate is divided into two wells. One well is incubated for 1 hour with an excess of acalabrutinib (1µM) to determine the background signal (fully occupied BTK). The other well is incubated with buffer alone to measure the amount of free BTK.[10]

  • Probe Incubation: A biotinylated BTK probe (e.g., ACP-4016), which also binds covalently to Cys481, is added to the wells and incubated for 1 hour.[10]

  • Washing: The plates are washed to remove unbound probe.

  • Detection: Streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a detectable signal.

  • Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from the untreated lysate to the background signal from the lysate pre-incubated with excess acalabrutinib.

BTK_Occupancy_ELISA cluster_workflow BTK Occupancy ELISA Workflow start Coat Plate with Anti-BTK Antibody block Block Plate with BSA start->block lyse Lyse Patient PBMCs block->lyse incubate Incubate Lysate +/- Excess Acalabrutinib lyse->incubate probe Add Biotinylated BTK Probe incubate->probe wash1 Wash probe->wash1 detect Add Streptavidin-HRP and Substrate wash1->detect read Read Signal detect->read end Calculate % BTK Occupancy read->end Downstream_Effects Acalabrutinib Acalabrutinib BTK_Inhibition BTK Inhibition (Covalent binding to Cys481) Acalabrutinib->BTK_Inhibition BCR_Pathway_Block BCR Pathway Blockade BTK_Inhibition->BCR_Pathway_Block Downstream_Kinase_Dephos Decreased Phosphorylation (PLCγ2, ERK, S6) BCR_Pathway_Block->Downstream_Kinase_Dephos NFkB_Inhibition NF-κB Pathway Inhibition BCR_Pathway_Block->NFkB_Inhibition Chemokine_Inhibition Inhibition of Chemokine Production (CCL3, CCL4) BCR_Pathway_Block->Chemokine_Inhibition Proliferation_Inhibition Inhibition of Proliferation Downstream_Kinase_Dephos->Proliferation_Inhibition Apoptosis Induction of Apoptosis NFkB_Inhibition->Apoptosis Cell_Death Malignant B-Cell Death and Reduced Tumor Burden Apoptosis->Cell_Death Proliferation_Inhibition->Cell_Death

References

The Role of A-196, a SUV420 Inhibitor, in Maintaining Genomic Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genomic integrity is paramount for normal cellular function and its compromise is a hallmark of cancer. The intricate machinery of DNA repair and cell cycle regulation ensures the faithful transmission of genetic information. Histone post-translational modifications play a crucial role in orchestrating these processes. This technical guide delves into the function of A-196, a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3), epigenetic marks critical for heterochromatin formation and the DNA damage response. This compound, by modulating these key histone marks, provides a powerful chemical tool to probe the role of SUV420 enzymes in genomic integrity and presents a potential therapeutic avenue for cancers dependent on specific DNA repair pathways. This document provides an in-depth overview of the mechanism of action of this compound, its impact on DNA repair and cell cycle, detailed experimental protocols for its study, and quantitative data to support its characterization.

Introduction to this compound and SUV420 Enzymes

This compound is a first-in-class, potent, and selective inhibitor of the SUV420H1 and SUV420H2 enzymes.[1][2][3] It acts as a substrate-competitive inhibitor, preventing the methylation of H4K20.[1][2][3] The SUV420H1 and SUV420H2 enzymes are the sole writers of H4K20me2 and H4K20me3 in mammalian cells, marks that are essential for the proper maintenance of heterochromatin and the recruitment of DNA damage response factors.[1][2][3]

Mechanism of Action of this compound

This compound specifically targets the catalytic activity of SUV420H1 and SUV420H2, leading to a global decrease in the levels of H4K20me2 and H4K20me3.[1][2][3] Concurrently, this inhibition results in an increase in the monomethylated state, H4K20me1.[1][2][3] This shift in H4K20 methylation status has profound effects on chromatin structure and function, particularly in the context of DNA double-strand break (DSB) repair.

Signaling Pathway of this compound Action

A196_Mechanism A196 This compound SUV420 SUV420H1/H2 A196->SUV420 H4K20me2 H4K20me2 SUV420->H4K20me2 catalyzes H4K20me3 H4K20me3 SUV420->H4K20me3 catalyzes H4K20me1 H4K20me1 H4K20me1->SUV420 Heterochromatin Heterochromatin Formation H4K20me2->Heterochromatin NHEJ Non-Homologous End Joining (NHEJ) H4K20me2->NHEJ H4K20me3->Heterochromatin H4K20me3->NHEJ

This compound inhibits SUV420H1/H2, altering H4K20 methylation.

Quantitative Data on this compound Activity

The potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Reference
SUV420H125[1]
SUV420H2144[1]
Table 2: Cellular Activity of this compound in U2OS Cells
EffectEC50 (nM)Reference
Increase in H4K20me1735[1]
Decrease in H4K20me2262[1]
Decrease in H4K20me3370[1]
Table 3: Effect of this compound on Prostate Cancer Cell Lines (72h treatment)
Cell LineThis compound Concentration (µM)Effect on H4K20me2/3Effect on H4K20me1Reference
LNCaP4DepletionIncrease[4]
DU1454DepletionIncrease[4]

Role of this compound in DNA Damage Response and Genomic Integrity

This compound significantly impacts the cellular response to DNA damage, particularly DSBs. The choice between the two major DSB repair pathways, non-homologous end joining (NHEJ) and homologous recombination (HR), is critical for maintaining genomic stability. H4K20me2/me3 plays a pivotal role in promoting NHEJ by facilitating the recruitment of the 53BP1 protein to the sites of DNA damage.

By reducing H4K20me2/me3 levels, this compound treatment impairs the recruitment of 53BP1 to DSBs, thereby inhibiting the NHEJ pathway.[1][2][3] This selective inhibition of NHEJ, while not affecting HR, makes this compound a valuable tool for studying the interplay between these pathways and a potential therapeutic agent for cancers that are proficient in HR but sensitive to NHEJ inhibition.

Signaling Pathway of this compound in DNA Damage Response

A196_DDR cluster_A196 This compound Intervention cluster_DDR DNA Damage Response A196 This compound SUV420 SUV420H1/H2 A196->SUV420 inhibits H4K20me2_3 H4K20me2/me3 SUV420->H4K20me2_3 decreases DSB DNA Double-Strand Break (DSB) DSB->H4K20me2_3 recruits SUV420 HR HR Repair DSB->HR alternative pathway 53BP1 53BP1 Recruitment H4K20me2_3->53BP1 NHEJ NHEJ Repair 53BP1->NHEJ

This compound disrupts NHEJ by inhibiting 53BP1 recruitment.

Impact of this compound on Cell Cycle

The inhibition of SUV420 enzymes by this compound can also affect cell cycle progression. Studies in prostate cancer cells have shown that the combination of this compound with etoposide, a topoisomerase II inhibitor, leads to an accumulation of cells in the late S and G2 phases of the cell cycle, accompanied by increased cell death.[4] This suggests that sensitizing cancer cells to DNA damaging agents by inhibiting SUV420-mediated repair can be a viable therapeutic strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of SUV420H1/H2 and its inhibition by this compound.

Materials:

  • Recombinant human SUV420H1 or SUV420H2

  • Histone H4 peptide (substrate)

  • S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

  • This compound (or other inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing assay buffer, histone H4 peptide, and 3H-SAM.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding the recombinant SUV420H1 or SUV420H2 enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 10% TCA to remove unincorporated 3H-SAM.

  • Wash once with ethanol (B145695) and let it air dry.

  • Place the filter paper in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U2OS, LNCaP, DU145)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 value of this compound for the specific cell line.

Immunofluorescence for 53BP1 Foci Formation

This method visualizes the recruitment of 53BP1 to sites of DNA damage and its inhibition by this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • DNA damaging agent (e.g., ionizing radiation or etoposide)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against 53BP1

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Pre-treat cells with this compound (e.g., 1-10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Induce DNA damage (e.g., expose to 2 Gy of ionizing radiation) and allow cells to recover for a defined period (e.g., 1 hour).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-53BP1 antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize and quantify the number of 53BP1 foci per nucleus using a fluorescence microscope and image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cells treated with this compound and/or other agents

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases based on their DNA content.

Experimental Workflow for Assessing this compound Effectsdot

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with this compound start->treatment dna_damage Induce DNA Damage (optional) treatment->dna_damage viability Cell Viability Assay (MTT) treatment->viability flow_cytometry Flow Cytometry (Cell Cycle) treatment->flow_cytometry western_blot Western Blot (H4K20me levels) treatment->western_blot if_staining Immunofluorescence (53BP1 foci) dna_damage->if_staining end Data Analysis and Interpretation viability->end if_staining->end flow_cytometry->end western_blot->end

References

In Vitro Characterization of A-196 (Acalabrutinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acalabrutinib (B560132) (A-196) is a second-generation, highly selective, and potent irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK, leading to the inhibition of its kinase activity.[1][2][3] This targeted mechanism disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[4][5] In vitro studies have demonstrated Acalabrutinib's superior selectivity and favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib (B1684441), with minimal off-target activities.[1][2][4] This technical guide provides a comprehensive overview of the in vitro characterization of Acalabrutinib, including its biochemical and cellular activities, kinase selectivity, and detailed experimental protocols for key assays.

Mechanism of Action

Acalabrutinib is an irreversible inhibitor of BTK.[3] It contains a reactive butynamide group that covalently binds to the sulfhydryl group of the Cys481 residue within the active site of BTK.[1] This covalent modification permanently inactivates the enzyme, thereby blocking the downstream signaling cascade initiated by the B-cell receptor (BCR).[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Acalabrutinib from various in vitro assays.

Table 1: Biochemical Potency of Acalabrutinib

TargetAssay TypeIC50 (nM)Reference
BTKBiochemical Kinase Assay3[2][6]
BTKBiochemical Kinase Assay5.1[7]

Table 2: Cellular Activity of Acalabrutinib

AssayCell TypeEndpointEC50 (nM)Reference
B-cell ActivationHuman Whole BloodCD69 Expression8[2][3]
B-cell ActivationHuman PBMCsCD69 Expression-[8]
Apoptosis InductionPrimary Human CLL CellsApoptosisInduces apoptosis at ≥1 µM[9][10]

Table 3: Kinase Selectivity Profile of Acalabrutinib vs. Ibrutinib

KinaseAcalabrutinib IC50 (nM)Ibrutinib IC50 (nM)Fold Selectivity (Ibrutinib/Acalabrutinib)Reference
BTK5.11.50.29[7]
ITK>1000--[2]
EGFR>1000--[2]
ERBB2>1000--[4]
ERBB4>1000--[4]
JAK3>1000--[4]
BLK>1000--[4]
FGR>1000--[4]
FYN>1000--[4]
HCK>1000--[4]
LCK>1000--[4]
LYN>1000--[4]
SRC>1000--[4]
YES1>1000--[4]
TEC-<1000 (minimal activity with acalabrutinib)-[2]

Note: Acalabrutinib demonstrates significantly higher selectivity for BTK over other kinases compared to ibrutinib. Many off-target kinases for ibrutinib are not inhibited by acalabrutinib at physiologically relevant concentrations.[1][2][4]

Experimental Protocols

BTK Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Acalabrutinib against purified BTK enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • ATP

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • Acalabrutinib stock solution (in DMSO)

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of Acalabrutinib in kinase assay buffer.

    • In a 384-well plate, add 1 µL of each Acalabrutinib dilution or DMSO (vehicle control).

    • Add 2 µL of BTK enzyme solution to each well.

    • Add 2 µL of substrate/ATP mix to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each Acalabrutinib concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of Acalabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Occupancy Assay (ELISA-based)

Objective: To quantify the percentage of BTK enzyme bound by Acalabrutinib in a cellular context.

Methodology:

  • Reagents and Materials:

    • Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines

    • Acalabrutinib

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Anti-BTK capture antibody

    • Biotinylated covalent BTK probe (binds to unoccupied Cys481)

    • Streptavidin-HRP

    • TMB substrate

    • 96-well high-binding ELISA plates

  • Procedure:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Treat cells with various concentrations of Acalabrutinib for 1-2 hours at 37°C.

    • Wash the cells with ice-cold PBS to remove unbound inhibitor.

    • Lyse the cells with lysis buffer.

    • Coat a 96-well plate with anti-BTK capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add normalized cell lysates to the wells and incubate to allow BTK capture.

    • Wash the plate and add the biotinylated covalent BTK probe. Incubate to allow the probe to bind to unoccupied BTK.

    • Wash the plate and add Streptavidin-HRP.

    • Wash the plate and add TMB substrate. Stop the reaction with an appropriate stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • The signal is inversely proportional to the occupancy of Acalabrutinib.

    • Calculate the percentage of BTK occupancy based on the reduction in signal compared to the vehicle-treated control.

Western Blotting for Phospho-BTK and Downstream Signaling

Objective: To assess the effect of Acalabrutinib on the phosphorylation of BTK and its downstream signaling proteins.

Methodology:

  • Reagents and Materials:

    • B-cell line (e.g., Ramos)

    • Acalabrutinib

    • BCR agonist (e.g., anti-IgM antibody)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-phospho-ERK, anti-total-ERK, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)

    • ECL detection reagent

  • Procedure:

    • Culture B-cells to approximately 80% confluency.

    • Treat cells with varying concentrations of Acalabrutinib for 1-2 hours.

    • Stimulate cells with a BCR agonist for 10-15 minutes.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration of the lysates.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.

    • Strip and re-probe the membrane for total proteins and a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein or loading control signal.

    • Compare the levels of phosphorylated proteins in Acalabrutinib-treated cells to control cells.

Cytotoxicity Assay

Objective: To determine the effect of Acalabrutinib on the viability of cancer cells.

Methodology:

  • Reagents and Materials:

    • Chronic Lymphocytic Leukemia (CLL) cells or other relevant cancer cell lines

    • Acalabrutinib

    • Cell culture medium

    • Annexin V and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with various concentrations of Acalabrutinib (e.g., 1 µM, 3 µM) for 24, 48, or 72 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cells and incubate in the dark.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

    • Normalize the cell death in drug-treated samples by subtracting the cell death in vehicle-treated control samples.

Visualizations

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates AKT AKT Pathway Acalabrutinib Acalabrutinib (this compound) Acalabrutinib->BTK Irreversibly Inhibits (Cys481) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocates

Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Start Kinase_Assay BTK Kinase Inhibition Assay Biochem_Start->Kinase_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling Biochem_Start->Selectivity_Profiling Biochem_End Determine IC50 & Selectivity Kinase_Assay->Biochem_End Selectivity_Profiling->Biochem_End Cell_Start Start Occupancy_Assay BTK Occupancy Assay Cell_Start->Occupancy_Assay Signaling_Assay Downstream Signaling Assay (Western Blot) Cell_Start->Signaling_Assay Functional_Assay Functional Assays (e.g., Cytotoxicity, Proliferation) Cell_Start->Functional_Assay Cell_End Determine EC50 & Cellular Effects Occupancy_Assay->Cell_End Signaling_Assay->Cell_End Functional_Assay->Cell_End

Caption: Workflow for the in vitro characterization of Acalabrutinib.

References

The Impact of A-196, a Potent SUV420 Inhibitor, on Chromatin Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of epigenetic research is continually advancing, with a significant focus on the enzymes that modulate chromatin structure and, consequently, gene expression and cellular function. Among these, the histone methyltransferases SUV420H1 and SUV420H2 have emerged as critical regulators of genomic integrity and transcriptional silencing through their catalysis of di- and trimethylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3). A-196, a first-in-class, potent, and selective small molecule inhibitor of SUV420H1 and SUV420H2, serves as a powerful chemical probe to dissect the roles of these enzymes and their associated histone marks. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on chromatin structure. We present detailed experimental protocols for analyzing these effects, quantitative data on its inhibitory activity, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to SUV420 and H4K20 Methylation

Histone H4 lysine 20 methylation is a crucial epigenetic modification involved in the regulation of diverse cellular processes.[1] The methylation state of H4K20 is dynamically regulated by a series of enzymes. PR-SET7 (also known as KMT5A) is responsible for the initial monomethylation (H4K20me1). Subsequently, SUV420H1 (KMT5B) and SUV420H2 (KMT5C) catalyze the conversion of H4K20me1 to H4K20me2 and H4K20me3.[1]

These different methylation states have distinct biological functions:

  • H4K20me1: Plays a role in the cell cycle.

  • H4K20me2: Is implicated in DNA replication and the DNA damage response (DDR).[2]

  • H4K20me3: Is a hallmark of transcriptionally silent heterochromatin.[2]

Dysregulation of H4K20 methylation has been linked to various diseases, including cancer, where a loss of H4K20me3 is a common feature.[2]

This compound: A Selective Inhibitor of SUV420H1 and SUV420H2

This compound is a potent and selective, substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[3] Its selectivity profile demonstrates over 100-fold greater potency for SUV420H1/H2 compared to other histone methyltransferases.[4]

Mechanism of Action

Biochemical and co-crystallization studies have revealed that this compound acts as a substrate-competitive inhibitor of the SUV4-20 enzymes.[3] By occupying the substrate-binding pocket, this compound prevents the methylation of H4K20me1. In a cellular context, treatment with this compound leads to a global reduction in H4K20me2 and H4K20me3 levels, accompanied by a corresponding increase in H4K20me1.[3][4]

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays.

Parameter Enzyme/Cell Line Value Reference
IC50 SUV420H125 nM[5]
IC50 SUV420H2144 nM[5]
Cellular IC50 Multiple Cell Lines (for H4K20me2/me3 inhibition)< 1 µM[5]
EC50 (H4K20me1 increase) U2OS cells735 nM
EC50 (H4K20me2 decrease) U2OS cells262 nM
EC50 (H4K20me3 decrease) U2OS cells370 nM

Effect of this compound on Chromatin Structure and Function

The inhibition of SUV420H1/H2 by this compound has significant consequences for chromatin structure and its associated functions, particularly in the realms of DNA repair and heterochromatin maintenance.

Impairment of DNA Double-Strand Break Repair

A critical role of H4K20me2 is in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. H4K20me2 serves as a binding site for the Tudor domain of 53BP1, a key protein in the DNA damage response.[1] The recruitment of 53BP1 to sites of DNA damage is essential for promoting NHEJ.

Treatment with this compound, by reducing H4K20me2 levels, significantly inhibits the formation of 53BP1 foci at sites of ionizing radiation-induced DNA damage.[2][3] This impairment of 53BP1 recruitment leads to a reduction in the efficiency of NHEJ-mediated DNA repair.[2][3] Notably, this compound does not appear to affect homology-directed repair (HDR).[3][4]

DNA_Damage_Response cluster_0 Normal DNA Damage Response (NHEJ) cluster_1 Effect of this compound DNA_DSB DNA Double-Strand Break SUV420H1_H2 SUV420H1/H2 DNA_DSB->SUV420H1_H2 activates H4K20me2 H4K20me2 SUV420H1_H2->H4K20me2 catalyzes _53BP1 53BP1 H4K20me2->_53BP1 recruits NHEJ NHEJ Repair _53BP1->NHEJ promotes A196 This compound Blocked_SUV420 SUV420H1/H2 (Inhibited) A196->Blocked_SUV420 inhibits Reduced_H4K20me2 Reduced H4K20me2 Blocked_SUV420->Reduced_H4K20me2 leads to Impaired_53BP1 Impaired 53BP1 Recruitment Reduced_H4K20me2->Impaired_53BP1 results in Reduced_NHEJ Reduced NHEJ Repair Impaired_53BP1->Reduced_NHEJ causes

Signaling pathway of this compound in the DNA damage response.
Alterations in Heterochromatin

H4K20me3 is a key epigenetic mark that defines constitutive heterochromatin, which is densely packed and transcriptionally silent.[6] SUV420H2 is the primary enzyme responsible for establishing H4K20me3 at these regions.[6] The localization of SUV420H2 to heterochromatin is facilitated by its interaction with Heterochromatin Protein 1 (HP1), which binds to another repressive mark, H3K9me3.[7] This creates a feedback loop that reinforces the heterochromatic state.

By inhibiting SUV420H2, this compound can disrupt the maintenance of H4K20me3 levels at heterochromatic regions. This can potentially lead to a more open chromatin state and de-repression of genes located within these domains.

Heterochromatin_Maintenance cluster_0 Heterochromatin Formation cluster_1 Effect of this compound H3K9me3 H3K9me3 HP1 HP1 H3K9me3->HP1 recruits SUV420H2 SUV420H2 HP1->SUV420H2 recruits H4K20me3 H4K20me3 SUV420H2->H4K20me3 catalyzes Heterochromatin Heterochromatin Maintenance H4K20me3->Heterochromatin A196 This compound Inhibited_SUV420H2 SUV420H2 (Inhibited) A196->Inhibited_SUV420H2 inhibits Reduced_H4K20me3 Reduced H4K20me3 Inhibited_SUV420H2->Reduced_H4K20me3 leads to Altered_Heterochromatin Altered Heterochromatin Structure Reduced_H4K20me3->Altered_Heterochromatin results in

Impact of this compound on heterochromatin maintenance.

Experimental Protocols

To investigate the effects of this compound on chromatin structure, several key experimental techniques are employed. Below are detailed protocols for Western blotting to assess global histone methylation changes and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide distribution of H4K20me3.

Western Blotting for Histone Modifications

This protocol is designed to analyze changes in global levels of H4K20me1, H4K20me2, and H4K20me3 following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (and DMSO as vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (15% or 4-20% gradient)

  • Transfer buffer

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-H4K20me1, anti-H4K20me2, anti-H4K20me3, anti-total H4 or anti-H3 as loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO for the desired time (e.g., 48-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (10-20 µg) onto the SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of histone modifications to the loading control.

Western_Blot_Workflow start Start: Cell Culture treatment This compound / DMSO Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA) lysis->quant prep Sample Preparation (Laemmli Buffer) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantified Histone Modifications analysis->end

Experimental workflow for Western blotting.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H4K20me3

This protocol outlines the steps to assess the genome-wide changes in H4K20me3 distribution following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (and DMSO as vehicle control)

  • Formaldehyde (B43269) (37%)

  • Glycine (1.25 M)

  • Cell lysis and nuclear lysis buffers

  • Chromatin shearing equipment (e.g., sonicator)

  • ChIP dilution buffer

  • Anti-H4K20me3 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or DMSO as described above. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the anti-H4K20me3 antibody or an IgG control overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction followed by a DNA purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with altered H4K20me3 levels upon this compound treatment.

ChIP_Seq_Workflow start Start: Cell Culture & Treatment crosslink Cross-linking (Formaldehyde) start->crosslink lysis_shear Lysis & Chromatin Shearing crosslink->lysis_shear ip Immunoprecipitation (anti-H4K20me3) lysis_shear->ip capture Immune Complex Capture (Beads) ip->capture wash Washing capture->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify library_prep Library Preparation & Sequencing purify->library_prep data_analysis Bioinformatic Analysis library_prep->data_analysis end End: Genome-wide H4K20me3 Profile data_analysis->end

Experimental workflow for ChIP-sequencing.

Conclusion

This compound has proven to be an invaluable tool for elucidating the functions of SUV420H1 and SUV420H2 and the roles of H4K20me2 and H4K20me3 in maintaining genomic stability and regulating chromatin structure. Its high potency and selectivity make it a precise instrument for probing the consequences of inhibiting this specific pathway of histone methylation. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other epigenetic modulators on chromatin biology. As our understanding of the epigenetic landscape deepens, chemical probes like this compound will continue to be at the forefront of research and drug development efforts targeting chromatin-modifying enzymes.

References

The Impact of A-196 on the DNA Damage Response: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. The cellular response to this damage, collectively known as the DNA Damage Response (DDR), is a complex signaling network that detects lesions, arrests the cell cycle, and initiates repair. A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, key enzymes responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3). This document provides a comprehensive technical overview of the mechanism by which this compound impacts the DDR, with a focus on its role in modulating DNA double-strand break repair pathways. We present quantitative data on its biochemical and cellular activities, detailed experimental protocols for studying its effects, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Histone modifications play a crucial role in regulating chromatin structure and function, thereby influencing a wide range of cellular processes, including the DNA damage response. The methylation of histone H4 at lysine 20 (H4K20) is a key epigenetic mark involved in the maintenance of genomic integrity. The di- and tri-methylated states of H4K20 are catalyzed by the highly homologous enzymes SUV420H1 and SUV420H2. These modifications are critical for the recruitment of the DNA damage response protein 53BP1 to sites of DNA double-strand breaks (DSBs), a pivotal step in the non-homologous end-joining (NHEJ) repair pathway.

This compound has been identified as a first-in-class, potent, and selective inhibitor of SUV420H1 and SUV420H2.[1][2] By competitively inhibiting the substrate binding of these enzymes, this compound provides a powerful chemical tool to investigate the role of H4K20 methylation in the DDR and to explore its therapeutic potential in oncology.

Mechanism of Action of this compound

This compound is a substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[3] Its primary mechanism of action in the context of the DNA damage response is the global reduction of H4K20me2 and H4K20me3 levels, with a concurrent increase in the monomethylated state (H4K20me1).[3] This alteration of the histone methylation landscape has profound consequences for the cellular response to DNA double-strand breaks.

The recruitment of 53BP1 to DSBs is a critical step for the initiation of the NHEJ repair pathway. 53BP1 contains a tandem Tudor domain that specifically recognizes and binds to H4K20me2. By depleting the levels of H4K20me2, this compound treatment effectively inhibits the localization of 53BP1 to sites of DNA damage, as observed by a reduction in 53BP1 foci formation following ionizing radiation.[3] Consequently, the NHEJ-mediated repair of DSBs is significantly impaired, while homology-directed repair (HDR) remains unaffected.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Biochemical and Cellular Activity of this compound

ParameterTarget/ProcessValueCell LineReference
IC50SUV420H125 nM-[2]
IC50SUV420H2144 nM-[2]
EC50 (H4K20me1 increase)H4K20me1735 nMU2OS[2]
EC50 (H4K20me2 decrease)H4K20me2262 nMU2OS[2]
EC50 (H4K20me3 decrease)H4K20me3370 nMU2OS[2]

Table 2: Effect of this compound on Cell Viability

Cell LineTreatmentEffectConcentrationReference
Multiple Cell TypesThis compound aloneNo effect on viability or growth rate< 12.5 µM[4]
p53-deficient cancer cellsBarasertib + this compoundSynergistic toxicityNot specified[4]

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of the NHEJ Pathway

The following diagram illustrates the signaling cascade affected by this compound, leading to the impairment of non-homologous end-joining.

NHEJ_Inhibition_by_A196 cluster_0 This compound Intervention cluster_1 Histone Methylation cluster_2 DNA Damage Response A196 This compound SUV420H SUV420H1/H2 A196->SUV420H inhibits Impaired_NHEJ Impaired NHEJ A196->Impaired_NHEJ H4K20me1 H4K20me1 H4K20me23 H4K20me2/me3 SUV420H->H4K20me23 catalyzes H4K20me1->SUV420H substrate _53BP1 53BP1 Recruitment H4K20me23->_53BP1 enables DSB DNA Double-Strand Break DSB->_53BP1 NHEJ NHEJ Repair _53BP1->NHEJ promotes

This compound inhibits SUV420H1/H2, impairing NHEJ repair.
Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the impact of this compound on the DNA damage response.

A196_Workflow cluster_assays Downstream Assays start Cell Culture treat Treat with this compound +/- DNA Damaging Agent start->treat harvest Harvest Cells treat->harvest wb Western Blot (H4K20me levels) harvest->wb chip Chromatin Immunoprecipitation (H4K20me at DSBs) harvest->chip if_ Immunofluorescence (53BP1 foci) harvest->if_ nhej_assay NHEJ Reporter Assay harvest->nhej_assay viability Cell Viability Assay harvest->viability analysis1 Data Analysis wb->analysis1 Analyze Protein Levels analysis2 Data Analysis chip->analysis2 Analyze DNA Enrichment analysis3 Data Analysis if_->analysis3 Quantify Foci analysis4 Data Analysis nhej_assay->analysis4 Measure Reporter Activity analysis5 Data Analysis viability->analysis5 Determine IC50 / Synergy

Workflow for studying this compound's effect on DDR.

Detailed Experimental Protocols

Western Blot for Histone H4K20 Methylation

Objective: To determine the global levels of H4K20me1, H4K20me2, and H4K20me3 in response to this compound treatment.

Protocol:

  • Cell Lysis and Histone Extraction:

    • Treat cells with desired concentrations of this compound for the appropriate duration.

    • Harvest cells and wash with ice-cold PBS.

    • Perform acid extraction of histones. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3) and incubate on ice for 10 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C. The supernatant contains the histone proteins.

    • Neutralize the acid by adding 1/10 volume of 2 M NaOH.

    • Determine protein concentration using a Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and total Histone H4 (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Chromatin Immunoprecipitation (ChIP) for H4K20 Methylation

Objective: To assess the levels of H4K20me1, H4K20me2, and H4K20me3 at specific genomic loci, particularly at sites of DNA damage.

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with this compound and a DNA damaging agent (e.g., ionizing radiation).

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

    • Harvest cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.

    • Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-1000 bp.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared chromatin with primary antibodies against H4K20me1, H4K20me2, H4K20me3, or a negative control IgG overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Quantify the enriched DNA using quantitative PCR (qPCR) with primers specific to the genomic regions of interest (e.g., near a known DSB site).

Immunofluorescence for 53BP1 Foci Formation

Objective: To visualize and quantify the recruitment of 53BP1 to sites of DNA double-strand breaks.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips.

    • Treat with this compound for the desired time, followed by induction of DNA damage (e.g., irradiation).

    • Allow time for foci formation (typically 1-2 hours post-damage).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against 53BP1 diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBST in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of 53BP1 foci per nucleus using image analysis software.

NHEJ Reporter Assay

Objective: To quantitatively measure the efficiency of non-homologous end-joining in cells treated with this compound.

Protocol:

  • Cell Transfection:

    • Co-transfect cells with a GFP-based NHEJ reporter plasmid (e.g., pEJ-GFP) and an expression vector for the I-SceI endonuclease. The reporter plasmid contains a GFP gene disrupted by an exon flanked by I-SceI recognition sites.

    • A successful NHEJ event following I-SceI-induced DSB will restore the GFP reading frame.

    • Include a transfection control plasmid expressing a different fluorescent protein (e.g., mCherry).

  • This compound Treatment:

    • Treat the transfected cells with this compound at various concentrations.

  • Flow Cytometry Analysis:

    • After 48-72 hours, harvest the cells.

    • Analyze the cells by flow cytometry to determine the percentage of GFP-positive cells within the population of successfully transfected (mCherry-positive) cells.

    • A decrease in the percentage of GFP-positive cells in this compound treated samples compared to the control indicates an inhibition of NHEJ.

Conclusion

This compound is a valuable research tool for elucidating the role of SUV4-20H1/H2 and H4K20 methylation in the DNA damage response. Its specific inhibition of the NHEJ pathway through the disruption of 53BP1 recruitment highlights a critical epigenetic mechanism in the maintenance of genomic stability. The potential for synergistic effects with DNA damaging agents and other DDR inhibitors, such as PARP inhibitors, suggests that targeting SUV4-20 enzymes could be a promising therapeutic strategy in oncology. The experimental protocols and data presented in this whitepaper provide a foundation for further investigation into the biological functions and therapeutic applications of this compound and other modulators of histone methylation.

References

A-196 (Acalabrutinib): An In-Depth Technical Guide to Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acalabrutinib (B560132) (formerly ACP-196) is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of B-cell malignancies. By covalently binding to the cysteine residue at position 481 (Cys481) in the active site of BTK, acalabrutinib irreversibly inhibits its kinase activity. This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, a critical cascade for the proliferation, trafficking, and survival of both normal and malignant B-cells. This technical guide provides a comprehensive overview of the signaling pathways affected by acalabrutinib, detailed quantitative data from preclinical and clinical studies, and methodologies for key experimental assays used to characterize its activity.

Core Mechanism of Action: BTK Signaling Pathway Inhibition

Acalabrutinib's primary mechanism of action is the potent and irreversible inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and function.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2] In several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is hyperactive, leading to uncontrolled B-cell growth and survival.[3]

Acalabrutinib forms a covalent bond with Cys481 in the ATP-binding pocket of BTK, leading to its irreversible inactivation.[4][5] This blockade of BTK activity disrupts downstream signaling cascades, including the NF-κB, PI3K, and MAPK pathways, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[6]

A key characteristic of acalabrutinib is its high selectivity for BTK with minimal off-target activity, particularly when compared to the first-generation BTK inhibitor, ibrutinib (B1684441).[7][8] This improved selectivity is thought to contribute to its favorable safety profile.[9]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Acalabrutinib Acalabrutinib (A-196) Acalabrutinib->BTK Irreversible Inhibition (Cys481) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

Quantitative Data

Kinase Selectivity

Acalabrutinib exhibits high selectivity for BTK with significantly less inhibition of other kinases compared to ibrutinib. This selectivity is believed to minimize off-target effects.

KinaseAcalabrutinib IC50 (nM)Ibrutinib IC50 (nM)
BTK 5.1 1.5
BMX~46<10
TEC>1000<10
ITK>1000<10
EGFR>1000<10
ERBB2>1000<10
ERBB4<100<10
JAK3>1000<10
BLK>1000<10
FGR>1000<10
FYN>1000<10
HCK>1000<10
LCK>1000<10
LYN>1000<10
SRC>1000<10
YES1>1000<10
Data compiled from multiple sources.[10][11][12][13]
Pharmacokinetic Parameters

Acalabrutinib is rapidly absorbed and metabolized. Its active metabolite, ACP-5862, has a longer half-life and contributes to the overall therapeutic effect.

ParameterAcalabrutinibACP-5862 (Active Metabolite)
Tmax (median) 0.75 hoursNot specified
Terminal Half-life (t1/2) ~1.4 hours~6.4 hours
Apparent Oral Clearance (CL/F) 71 L/hr13 L/hr
Steady-State Volume of Distribution (Vss) ~101 L~67 L
Plasma Protein Binding 97.5%98.6%
Data from FDA clinical pharmacology reviews.[7]
Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)

ELEVATE-TN Study (Treatment-Naïve CLL)

Endpoint (Median Follow-up: 58.2 months)Acalabrutinib + Obinutuzumab (n=179)Acalabrutinib Monotherapy (n=179)Obinutuzumab + Chlorambucil (n=177)
Median Progression-Free Survival (PFS) Not ReachedNot Reached27.8 months
60-month PFS Rate 84%72%21%
Median Overall Survival (OS) Not ReachedNot ReachedNot Reached
60-month OS Rate 90%84%82%
Overall Response Rate (ORR) 96%90%83%
Complete Response (CR/CRi) 32%14%14%
Data from the 5-year follow-up of the ELEVATE-TN trial.[14]

ASCEND Study (Relapsed/Refractory CLL)

Endpoint (Median Follow-up: 46.5 months)Acalabrutinib Monotherapy (n=155)Investigator's Choice (Idelalisib+Rituximab or Bendamustine+Rituximab) (n=155)
Median Progression-Free Survival (PFS) Not Reached16.8 months
42-month PFS Rate 62%19%
Median Overall Survival (OS) Not ReachedNot Reached
42-month OS Rate 78%65%
Overall Response Rate (ORR) Not specified in this updateNot specified in this update
Data from the final results of the ASCEND trial.[6]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of acalabrutinib against BTK and other kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., BTK, TEC, EGFR).

    • Kinase-specific substrate peptide.

    • ATP.

    • Acalabrutinib stock solution (in DMSO).

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of acalabrutinib in kinase assay buffer.

    • In a 384-well plate, add 1 µL of the diluted acalabrutinib or DMSO (vehicle control).

    • Add 2 µL of the kinase enzyme solution.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each acalabrutinib concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the acalabrutinib concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot for BTK Phosphorylation

Objective: To assess the effect of acalabrutinib on the phosphorylation of BTK and its downstream targets in B-cells.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., CLL cells + Acalabrutinib) Lysis 2. Cell Lysis (Protein Extraction) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pBTK, anti-BTK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Acquisition & Analysis Detection->Analysis

Caption: A typical workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Culture B-cell lines (e.g., Jeko-1, JVM-2) or primary CLL cells in appropriate media.

    • Treat cells with varying concentrations of acalabrutinib or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated BTK (p-BTK Tyr223), total BTK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-BTK signal to the total BTK or loading control signal to determine the relative change in phosphorylation.[15]

Flow Cytometry for B-Cell Activation

Objective: To evaluate the effect of acalabrutinib on B-cell activation by measuring the expression of cell surface activation markers.

Methodology:

  • Cell Preparation and Treatment:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or CLL patients.

    • Pre-incubate the cells with varying concentrations of acalabrutinib or DMSO for 1 hour.

  • B-Cell Stimulation:

    • Stimulate the B-cells by adding an anti-IgM antibody to cross-link the BCR.

    • Incubate the cells for a specified time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Staining:

    • Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against B-cell markers (e.g., CD19, CD20) and activation markers (e.g., CD69, CD86).

    • Incubate the cells with the antibodies for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the B-cell population (e.g., CD19+ cells).

    • Analyze the expression of activation markers (CD69, CD86) on the B-cells.

    • Determine the percentage of activated B-cells and the mean fluorescence intensity (MFI) of the activation markers in the presence and absence of acalabrutinib.[16]

Conclusion

Acalabrutinib is a potent and highly selective inhibitor of BTK that effectively disrupts the BCR signaling pathway, a key driver of B-cell malignancies. Its favorable selectivity profile, demonstrated through extensive preclinical and clinical research, translates into a well-tolerated and efficacious therapeutic agent. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of BTK inhibition.

References

Cellular Targets of A-196: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-196 is a potent and selective chemical probe for the histone methyltransferases SUV420H1 and SUV420H2. These enzymes are critical regulators of chromatin structure and gene expression through their catalysis of di- and trimethylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3). This guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, biochemical and cellular activities, and its effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the SUV420 enzymes.

Introduction

Histone post-translational modifications are key epigenetic mechanisms governing chromatin dynamics and gene regulation. The methylation of histone H4 at lysine 20 (H4K20) is a crucial mark associated with several fundamental cellular processes, including DNA repair, cell cycle control, and heterochromatin formation. The enzymes responsible for the di- and trimethylation of H4K20, SUV420H1 (KMT5B) and SUV420H2 (KMT5C), have emerged as important targets for therapeutic intervention, particularly in oncology.

This compound was identified as a first-in-class, potent, and selective inhibitor of SUV420H1 and SUV420H2. It acts as a substrate-competitive inhibitor, providing a valuable tool to investigate the biological functions of these enzymes and the consequences of their inhibition. This document serves as a technical resource for researchers, summarizing the known cellular targets and effects of this compound.

Primary Cellular Targets: SUV420H1 and SUV420H2

The primary cellular targets of this compound are the histone methyltransferases SUV420H1 and SUV420H2. This compound exhibits potent inhibitory activity against both enzymes in biochemical assays.

Biochemical Activity

This compound acts as a substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[1] The inhibitory concentrations (IC50) are in the nanomolar range, highlighting its potency.

TargetIC50 (nM)Assay TypeReference
SUV420H1 25Scintillation proximity assay[2]
SUV420H2 144Scintillation proximity assay[2]
Cellular Activity

In cellular contexts, this compound effectively inhibits the activity of SUV420H1 and SUV420H2, leading to a global decrease in H4K20me2 and H4K20me3 levels and a corresponding increase in the H4K20me1 state.[2]

Cell LineEffectEC50 (nM)Treatment ConditionsReference
U2OSDecrease in H4K20me226248 hours[2]
U2OSDecrease in H4K20me337048 hours[2]
U2OSIncrease in H4K20me173548 hours[2]

Off-Target Profile

This compound has been shown to be highly selective for SUV420H1 and SUV420H2, with over 100-fold selectivity against other histone methyltransferases.[3] Screening against a broader panel of non-epigenetic targets has revealed some off-target activities at higher concentrations.

Target ClassNumber of Targets ScreenedOff-Targets with Significant Inhibition (at 10 µM)Ki (µM)Reference
Methyltransferases29None detected at 1 or 10 µM-[4]
Kinases, GPCRs, Ion Channels, Transporters125Adenosine A1 Receptor0.021[4]
Adenosine A2A Receptor0.028[4]
Adenosine A3 Receptor2[4]
GABA-gated chloride channel1.8[4]
NK2 (Tachykinin) Receptor4.1[4]
DOP (Dopamine) Receptor9[4]

Downstream Cellular Effects and Signaling Pathways

Inhibition of SUV420H1/H2 by this compound triggers a cascade of cellular events stemming from the altered H4K20 methylation landscape.

DNA Damage Response and Genomic Integrity

A primary consequence of SUV420H2 inhibition is the impairment of the DNA damage response, specifically the non-homologous end-joining (NHEJ) pathway.[5] This is mediated by the reduction of H4K20me2, a histone mark recognized by the DNA damage repair protein 53BP1.

  • Inhibition of 53BP1 Foci Formation: Treatment with this compound leads to a reduction in the formation of 53BP1 foci at sites of DNA double-strand breaks induced by ionizing radiation.[5][6]

DNA_Damage_Response cluster_0 Normal DNA Damage Response cluster_1 Effect of this compound SUV420H1/H2 SUV420H1/H2 H4K20me2 H4K20me2 SUV420H1/H2->H4K20me2 Methylation H4K20me1 H4K20me1 H4K20me1->SUV420H1/H2 Substrate 53BP1 53BP1 H4K20me2->53BP1 Recruitment NHEJ NHEJ 53BP1->NHEJ Promotion DNA Repair DNA Repair NHEJ->DNA Repair A196 This compound SUV420H1_H2_inhibited SUV420H1/H2 A196->SUV420H1_H2_inhibited Inhibition H4K20me2_down H4K20me2 ↓ SUV420H1_H2_inhibited->H4K20me2_down Reduced Methylation 53BP1_foci_down 53BP1 Foci ↓ H4K20me2_down->53BP1_foci_down Reduced Recruitment NHEJ_down NHEJ ↓ 53BP1_foci_down->NHEJ_down Impaired Promotion DNA_Repair_down Impaired DNA Repair NHEJ_down->DNA_Repair_down

Figure 1: this compound impairs the DNA damage response pathway.
Regulation of Gene Expression and Associated Signaling Pathways

SUV420H2-mediated H4K20me3 is predominantly a repressive mark. Its reduction through this compound treatment can lead to the de-repression of target genes, influencing major signaling pathways. Bioinformatic analysis of genes regulated by SUV420H2 has implicated its involvement in the MAPK, p53, TGF-beta, and ErbB signaling pathways.[7]

Signaling_Pathways A196 This compound SUV420H2 SUV420H2 A196->SUV420H2 Inhibits H4K20me3 H4K20me3 SUV420H2->H4K20me3 Catalyzes Gene_Repression Gene Repression H4K20me3->Gene_Repression Target_Genes Target Genes (e.g., related to MAPK, p53, TGF-β, ErbB) Gene_Repression->Target_Genes Silences Signaling_Pathways MAPK, p53, TGF-β, ErbB Pathway Modulation Target_Genes->Signaling_Pathways Regulates

Figure 2: this compound modulates signaling pathways via epigenetic regulation.
  • TGF-β Signaling: TGF-β signaling can promote senescence through a miR-29-induced loss of H4K20me3.[8][9] Activated TGF-β signaling leads to the accumulation of miR-29, which in turn suppresses SUV420H expression.[6]

  • MAPK, p53, and ErbB Pathways: Downregulation of SUV420H2 has been associated with changes in the expression of genes that are components of or are regulated by the MAPK, p53, and ErbB signaling pathways, suggesting a complex interplay.[7]

Experimental Protocols

Biochemical Assay for SUV420H1/H2 Inhibition

This protocol is adapted from scintillation proximity assay methods used to measure histone methyltransferase activity.

Biochemical_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - SUV420H1/H2 enzyme - H4(1-24)K20me1 peptide substrate - [3H]-SAM (cofactor) - Assay buffer Start->Prepare_Reaction Add_Inhibitor Add this compound (or DMSO control) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (add SAH) Incubate->Stop_Reaction Capture_Peptide Capture Peptide on Streptavidin-coated SPA beads Stop_Reaction->Capture_Peptide Measure_Signal Measure Signal (Scintillation Counter) Capture_Peptide->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for SUV420H1/H2 biochemical inhibition assay.
  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant SUV420H1 or SUV420H2 enzyme, a biotinylated H4(1-24)K20me1 peptide substrate, and [³H]-S-adenosylmethionine ([³H]-SAM) in an appropriate assay buffer.

  • Add Inhibitor: Add serial dilutions of this compound or DMSO as a vehicle control to the reaction wells.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Stop Reaction: Terminate the reaction by adding an excess of unlabeled S-adenosylhomocysteine (SAH).

  • Capture and Detection: Add streptavidin-coated scintillation proximity assay (SPA) beads to capture the biotinylated peptide substrate.

  • Readout: Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the peptide.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining for 53BP1 Foci Formation

This protocol describes the immunofluorescent detection of 53BP1 foci in cultured cells following DNA damage and this compound treatment.

  • Cell Culture and Treatment: Seed cells (e.g., U2OS) on coverslips. Treat with this compound or DMSO for a specified duration (e.g., 48-72 hours). Induce DNA double-strand breaks by treating with ionizing radiation (e.g., 0.5-2 Gy) or a radiomimetic drug.

  • Fixation: At desired time points post-irradiation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against 53BP1 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to map H4K20 methylation marks genome-wide following this compound treatment.

ChIP_seq_Workflow Start Start Cell_Treatment Treat cells with this compound or DMSO Start->Cell_Treatment Crosslinking Crosslink proteins to DNA (Formaldehyde) Cell_Treatment->Crosslinking Chromatin_Shearing Shear chromatin (Sonication or Enzymatic Digestion) Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with antibody (e.g., anti-H4K20me3) Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking Reverse crosslinks and purify DNA Immunoprecipitation->Reverse_Crosslinking Library_Prep Prepare sequencing library Reverse_Crosslinking->Library_Prep Sequencing High-throughput sequencing Library_Prep->Sequencing Data_Analysis Map reads, call peaks, and perform downstream analysis Sequencing->Data_Analysis End End Data_Analysis->End

Figure 4: General workflow for a ChIP-seq experiment.
  • Cell Treatment and Crosslinking: Treat cultured cells with this compound or DMSO. Crosslink protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H4K20me1, H4K20me2, or H4K20me3).

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.

  • Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing and sequence the library on a suitable platform.

  • Data Analysis: Align the sequencing reads to a reference genome, identify regions of enrichment (peaks), and perform downstream analyses such as differential binding analysis and pathway analysis.

Conclusion

This compound is a valuable research tool for elucidating the roles of SUV420H1 and SUV420H2 in cellular physiology and disease. Its high potency and selectivity make it suitable for a range of in vitro and cellular studies. The primary cellular effect of this compound is the global reduction of H4K20me2 and H4K20me3, which has profound consequences for DNA repair, gene expression, and the regulation of key signaling pathways. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting SUV420H enzymes. Future work should focus on a more detailed characterization of the off-target profile of this compound and a deeper understanding of the intricate crosstalk between H4K20 methylation and cellular signaling networks.

References

Methodological & Application

A-196 (Acalabrutinib) Protocol for In Vitro Kinase Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib (B560132) (formerly ACP-196), a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, is a crucial molecule in the study of B-cell malignancies.[1] Unlike its predecessor ibrutinib (B1684441), acalabrutinib exhibits minimal off-target activities, leading to a more favorable safety profile.[1] Accurate and reproducible in vitro kinase assays are fundamental for characterizing the potency and selectivity of acalabrutinib and similar kinase inhibitors. This document provides detailed protocols and application notes for performing in vitro kinase assays with acalabrutinib, focusing on its primary target, BTK.

Data Presentation: Kinase Selectivity of Acalabrutinib

Acalabrutinib was developed for increased selectivity compared to the first-generation BTK inhibitor, ibrutinib.[2] In a comprehensive kinase screen of 395 non-mutant kinases, acalabrutinib at a concentration of 1 µM inhibited only a small fraction of the tested kinases, demonstrating its high specificity for BTK.[3] The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 value for acalabrutinib against BTK is in the low nanomolar range, indicating a high degree of potency.[4]

Below is a summary of the inhibitory activity of acalabrutinib against its primary target BTK and a selection of other kinases.

Kinase TargetAcalabrutinib IC50 (nM)Reference
BTK 5.1 [2][4]
BMX<100[4]
TEC<100[4]
ERBB4<100[4]
LCK>1000[2]
SRC>1000[2]

Experimental Protocols

This section details a generalized protocol for a biochemical in vitro kinase assay to determine the IC50 value of acalabrutinib against BTK. This protocol is based on a common luminescent ADP detection format, such as the ADP-Glo™ Kinase Assay.

Protocol: In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Format)

1. Objective:

To determine the half-maximal inhibitory concentration (IC50) of Acalabrutinib (A-196) against purified recombinant human BTK enzyme in a cell-free biochemical assay.

2. Materials:

  • Enzyme: Recombinant Human BTK (full-length or kinase domain)

  • Substrate: Poly(Glu,Tyr) 4:1 or a specific peptide substrate for BTK

  • Inhibitor: Acalabrutinib (this compound), prepared as a stock solution in 100% DMSO

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • ATP: Adenosine 5'-triphosphate, high purity

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent luminescent ADP detection system)

  • Plates: 384-well, white, low-volume assay plates

  • Equipment: Multichannel pipettes, plate shaker, and a plate reader capable of measuring luminescence.

3. Experimental Procedure:

a. Reagent Preparation:

  • Acalabrutinib Dilution Series:

    • Prepare a 10 mM stock solution of Acalabrutinib in 100% DMSO.

    • Perform a serial dilution of the Acalabrutinib stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM).

    • Further dilute each DMSO concentration into the Assay Buffer to create the final working solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant BTK enzyme and the substrate to their final desired concentrations in the Assay Buffer. The optimal concentrations should be empirically determined but a starting point could be 1-5 ng/µL for the enzyme and 0.2 mg/mL for a generic substrate like Poly(Glu,Tyr).

  • ATP Solution:

    • Prepare a working solution of ATP in the Assay Buffer. The final concentration of ATP in the assay should ideally be at or near the Km of BTK for ATP (typically in the low micromolar range).

b. Assay Protocol:

  • Compound Addition: Add 2.5 µL of the diluted Acalabrutinib solutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of the BTK enzyme and substrate mixture to each well.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

  • Normalize the data by setting the vehicle control (DMSO only) as 100% kinase activity and a control with a high concentration of a known potent BTK inhibitor as 0% activity.

  • Plot the normalized kinase activity against the logarithm of the Acalabrutinib concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Acalabrutinib's primary target, BTK, is a critical component of the B-cell receptor (BCR) signaling pathway.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a crucial role in transducing signals downstream of the BCR.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Antigen Antigen Antigen->BCR Binding DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB Ca_Flux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib (this compound) Acalabrutinib->BTK Inhibition Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Acalabrutinib Serial Dilutions D Add Compound/Vehicle to 384-well Plate A->D B Prepare Enzyme (BTK) & Substrate Solution E Add Enzyme/Substrate Mix B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate at 30°C for 60 min F->G H Add ADP-Glo™ Reagent G->H I Incubate at RT for 40 min H->I J Add Kinase Detection Reagent I->J K Incubate at RT for 30-60 min J->K L Measure Luminescence K->L M Normalize Data L->M N Plot Dose-Response Curve M->N O Calculate IC50 Value N->O

References

Application Notes and Protocols for A-196 (SUV420 Inhibitor) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3, respectively), epigenetic marks primarily associated with transcriptional repression and the maintenance of genomic integrity.[1][2] this compound acts as a substrate-competitive inhibitor, leading to a global decrease in H4K20me2 and H4K20me3 levels and a concurrent increase in the mono-methylated state (H4K20me1).[1][3] This modulation of histone methylation has significant downstream effects on cellular processes, including DNA repair, cell cycle progression, and apoptosis, making this compound a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the known quantitative data for this compound, providing a reference for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Conditions
SUV420H125Biochemical Assay
SUV420H2144Biochemical Assay

Source:[4]

Table 2: Cellular Potency of this compound in U2OS Cells

Histone MarkEC50 (nM)Treatment Duration
H4K20me1 (increase)73548 hours
H4K20me2 (decrease)26248 hours
H4K20me3 (decrease)37048 hours

Source:[4]

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
HCT116Colon Carcinoma~1-10Cell Viability
MCF-7Breast Adenocarcinoma~1-10Cell Viability
A549Lung Carcinoma~1-10Cell Viability
U2OSOsteosarcomaNot specifiedNot specified

Note: Specific IC50 values for this compound in many common cancer cell lines are not widely published in a consolidated format. The values presented are estimations based on available literature and may vary depending on the specific assay conditions and duration of treatment. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their cell line of interest.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SUV420H1/H2 and Inhibition by this compound

SUV420_pathway cluster_0 Histone H4 Tail cluster_1 Enzymatic Activity cluster_2 Downstream Effects H4K20 H4K20 PRSET7 PR-SET7/KMT5A H4K20me1 H4K20me1 SUV420H1 SUV420H1 H4K20me1->SUV420H1 SUV420H2 SUV420H2 H4K20me1->SUV420H2 H4K20me2 H4K20me2 NHEJ Non-Homologous End Joining (DNA Repair) H4K20me2->NHEJ H4K20me3 H4K20me3 Heterochromatin Heterochromatin Formation & Transcriptional Repression H4K20me3->Heterochromatin PRSET7->H4K20me1 Methylation SUV420H1->H4K20me2 Methylation Apoptosis Apoptosis SUV420H1->Apoptosis CellCycle Cell Cycle Arrest SUV420H1->CellCycle SUV420H2->H4K20me3 Methylation SUV420H2->Apoptosis SUV420H2->CellCycle A196 This compound A196->SUV420H1 Inhibits A196->SUV420H2 Inhibits

Caption: SUV420H1/H2 signaling and this compound inhibition.

General Experimental Workflow for this compound Treatment

experimental_workflow start Seed Cells treatment Treat with this compound (or DMSO control) start->treatment incubation Incubate for defined duration treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis

References

Application Notes and Protocols for Acalabrutinib (ACP-196) in Murine Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of acalabrutinib (B560132) (ACP-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in mouse models of lymphoma. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of acalabrutinib.

Mechanism of Action

Acalabrutinib is a highly selective and potent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] By covalently binding to the cysteine residue Cys481 in the BTK active site, acalabrutinib irreversibly inhibits its kinase activity.[1] This disruption of the BCR signaling cascade ultimately inhibits B-cell proliferation, survival, and trafficking, making it an effective therapeutic agent for various B-cell malignancies.[1]

BCR_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib (ACP-196) Acalabrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG cleaves PIP2 PIP2 PIP2 PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival

Figure 1: Acalabrutinib inhibits the BCR signaling pathway.

Murine Models of Lymphoma

The selection of an appropriate mouse model is critical for the preclinical evaluation of acalabrutinib. The most commonly utilized models for studying B-cell malignancies include:

  • TCL1 Adoptive Transfer Model: This model is particularly relevant for Chronic Lymphocytic Leukemia (CLL). It involves the intravenous injection of splenocytes from leukemic Eμ-TCL1 transgenic mice into immunocompetent recipient mice, leading to the rapid and consistent development of CLL.

  • Patient-Derived Xenograft (PDX) Models in NSG Mice: These models involve the engraftment of primary human lymphoma cells or tumor fragments into severely immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. PDX models are valuable as they closely recapitulate the heterogeneity and drug response of the original patient's tumor. This approach can be used for various lymphoma subtypes, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL).

Acalabrutinib Dosage and Administration in Mouse Models

The dosage and route of administration of acalabrutinib can vary depending on the mouse model, the lymphoma subtype, and the specific experimental goals. The following tables summarize reported dosages from preclinical studies.

Table 1: Acalabrutinib Dosage in TCL1 Adoptive Transfer Mouse Model (CLL)
Administration RouteDosageDosing ScheduleVehicleReference
In Drinking Water0.16 mg/mLAd libitum, continuous2% w/v HPβCD[2]
In Drinking Water0.15 mg/mLAd libitum, continuous2% w/v HPβCD[3]
Oral Gavage1.3 - 2.9 mg/kgSingle dose for potency studiesNot specified[4]
Oral Gavage25 mg/kgSingle dose for pharmacodynamic studiesNot specified[4]
Table 2: Acalabrutinib Dosage in NSG Xenograft Mouse Models (Various Lymphomas)
Lymphoma SubtypeAdministration RouteDosageDosing ScheduleVehicleReference
CLLIn Drinking Water0.006 - 0.3 mg/mLAd libitum, continuousNot specified[1]
MCLOral Gavage2.5 - 10 mg/kgOnce or twice dailyNot specified[5]
DLBCLOral Gavage2.5 - 20 mg/kgEvery 12 or 24 hoursNot specified[6]

Experimental Protocols

Protocol 1: Establishment of the TCL1 Adoptive Transfer CLL Model

This protocol describes the induction of CLL in C57BL/6 mice through the adoptive transfer of splenocytes from leukemic Eμ-TCL1 transgenic mice.

TCL1_Workflow Donor Eμ-TCL1 Transgenic Mouse with Leukemia Spleen Harvest Spleen Donor->Spleen Splenocytes Prepare Single-Cell Splenocyte Suspension Spleen->Splenocytes Injection Intravenous Injection of 1x10⁷ Splenocytes Splenocytes->Injection Monitoring Monitor for Leukemia Development (e.g., flow cytometry) Injection->Monitoring Recipient C57BL/6 Recipient Mouse Recipient->Injection Treatment Initiate Acalabrutinib Treatment Monitoring->Treatment

Figure 2: Workflow for the TCL1 adoptive transfer model.

Materials:

  • Leukemic Eμ-TCL1 transgenic donor mice

  • C57BL/6 recipient mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Red blood cell (RBC) lysis buffer

  • Cell strainer (70 µm)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Harvesting Splenocytes:

    • Euthanize a leukemic Eμ-TCL1 transgenic mouse.

    • Under sterile conditions, surgically remove the spleen and place it in a petri dish containing cold, sterile PBS.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

    • Wash the cell strainer with PBS to collect any remaining cells.

  • RBC Lysis:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.

    • Add excess PBS to stop the lysis reaction and centrifuge the cells.

  • Cell Counting and Resuspension:

    • Resuspend the cell pellet in PBS.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Adjust the cell concentration to 1x10⁸ cells/mL in sterile PBS.

  • Adoptive Transfer:

    • Inject 100 µL of the cell suspension (1x10⁷ cells) intravenously into the lateral tail vein of each recipient C57BL/6 mouse.

  • Monitoring:

    • Monitor the mice for signs of leukemia development, which typically occurs within 2-4 weeks.

    • Peripheral blood can be collected periodically to monitor the percentage of CD5+/B220+ leukemic cells by flow cytometry.

  • Treatment Initiation:

    • Once the desired level of leukemia engraftment is achieved (e.g., >10% leukemic cells in peripheral blood), initiate acalabrutinib treatment as described in Protocol 3.

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model in NSG Mice

This protocol outlines the procedure for engrafting human lymphoma cells into immunodeficient NSG mice.

PDX_Workflow Patient Patient with Lymphoma Tumor Obtain Primary Tumor Tissue or Cells Patient->Tumor Preparation Process Tissue/Cells (e.g., dissociation, purification) Tumor->Preparation Implantation Subcutaneous or Intravenous Implantation Preparation->Implantation Engraftment Monitor for Tumor Engraftment and Growth Implantation->Engraftment NSG_Mouse NSG Mouse NSG_Mouse->Implantation Treatment Initiate Acalabrutinib Treatment Engraftment->Treatment

Figure 3: Workflow for establishing a PDX model.

Materials:

  • Fresh human lymphoma tissue or isolated primary lymphoma cells

  • NSG mice (6-8 weeks old)

  • Matrigel (optional, for subcutaneous implantation)

  • Surgical instruments for tissue implantation

  • Syringes and needles

Procedure:

  • Preparation of Tumor Material:

    • For Solid Tumors (e.g., DLBCL, MCL):

      • Under sterile conditions, mince the tumor tissue into small fragments (1-2 mm³).

      • (Optional) Dissociate a portion of the tumor into a single-cell suspension using enzymatic digestion (e.g., collagenase/dispase).

    • For Leukemic Cells (e.g., CLL):

      • Isolate mononuclear cells from patient peripheral blood or bone marrow using density gradient centrifugation (e.g., Ficoll-Paque).

  • Implantation:

    • Subcutaneous Implantation:

      • Anesthetize the NSG mouse.

      • Make a small incision in the skin on the flank of the mouse.

      • Create a subcutaneous pocket using blunt dissection.

      • Implant a small tumor fragment or a mixture of tumor cells and Matrigel into the pocket.

      • Close the incision with surgical clips or sutures.

    • Intravenous Injection:

      • Resuspend single lymphoma cells in sterile PBS.

      • Inject the desired number of cells (typically 1-10 x 10⁶) into the lateral tail vein of the NSG mouse.

  • Monitoring:

    • For Subcutaneous Tumors: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • For Disseminated Disease: Monitor for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis) and assess engraftment in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells.

  • Treatment Initiation:

    • Once tumors reach a predetermined size or when there is evidence of significant engraftment, randomize the mice into treatment groups and begin acalabrutinib administration as described in Protocol 3.

Protocol 3: Administration of Acalabrutinib

A. Oral Gavage

  • Preparation of Acalabrutinib Formulation:

    • Prepare a homogenous suspension of acalabrutinib in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration:

    • Gently restrain the mouse.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated volume of the acalabrutinib suspension.

    • Monitor the mouse briefly after administration to ensure there are no signs of distress.

B. In Drinking Water

  • Preparation of Acalabrutinib Solution:

    • Dissolve acalabrutinib in the drinking water at the desired concentration. The use of a solubilizing agent such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) may be necessary.[2]

    • Prepare fresh solution regularly (e.g., weekly) and protect it from light.

  • Administration:

    • Provide the acalabrutinib-containing water to the mice ad libitum in their water bottles.

    • Measure water consumption to estimate the daily dose of acalabrutinib received by each mouse.

Summary and Considerations

The preclinical evaluation of acalabrutinib in murine models of lymphoma is a critical step in understanding its therapeutic potential. The choice of mouse model, dosage, and administration route should be carefully considered based on the specific research questions. The protocols provided here serve as a foundation for designing and conducting these important in vivo studies. It is essential to adhere to institutional animal care and use committee (IACUC) guidelines throughout all experimental procedures.

References

Application Notes and Protocols for A-196 Inhibitor Treatment in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the A-196 inhibitor in chromatin immunoprecipitation (ChIP) experiments to study the role of histone H4 lysine (B10760008) 20 (H4K20) methylation in various biological processes. This compound is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, which are responsible for the di- and tri-methylation of H4K20.[1][2][3][4][5][6] By inhibiting these enzymes, this compound induces a global decrease in H4K20me2 and H4K20me3 levels, with a concurrent increase in H4K20me1.[1][5][6][7] This makes this compound a valuable tool for investigating the specific functions of these histone marks in processes such as DNA repair, gene regulation, and chromatin structure.[1][5][6]

Data Presentation

This compound Inhibitor Activity and Cellular Effects
ParameterValueTarget/Cell LineReference
IC50 (SUV420H1) 25 nMCell-free assay[2][4][8]
IC50 (SUV420H2) 144 nMCell-free assay[2][4][8]
EC50 (H4K20me1 increase) 735 nMU2OS cells[2]
EC50 (H4K20me2 decrease) 262 nMU2OS cells[2]
EC50 (H4K20me3 decrease) 370 nMU2OS cells[2]
Recommended Treatment Conditions for ChIP
Cell LineThis compound ConcentrationIncubation TimeOutcome for ChIPReference
U2OS (Human Osteosarcoma)0-5 µM48 hoursGlobal changes in H4K20 methylation[2][8]
LNCaP (Human Prostate Cancer)4 µM72 hoursDepletion of H4K20me2/3, increase in H4K20me1[7]
DU145 (Human Prostate Cancer)4 µM72 hoursDepletion of H4K20me2/3, increase in H4K20me1[7]
Mouse Embryonic Fibroblasts10 µM72 hoursInhibition of SUV4-20 enzymes[4]

Signaling Pathway and Experimental Workflow

A196_Pathway cluster_0 Mechanism of this compound Action cluster_1 Downstream Cellular Effects A196 This compound SUV420H1_H2 SUV420H1 / SUV420H2 (Histone Methyltransferases) A196->SUV420H1_H2 inhibits H4K20me2 H4K20me2 SUV420H1_H2->H4K20me2 catalyzes H4K20me3 H4K20me3 SUV420H1_H2->H4K20me3 catalyzes H4K20me1 H4K20me1 H4K20me1->H4K20me2 conversion Increase_me1 Increased H4K20me1 H4K20me2->H4K20me3 conversion Decrease_me2_me3 Decreased H4K20me2/me3 Gene_Regulation Changes in Gene Expression Increase_me1->Gene_Regulation DNA_Repair Altered DNA Repair (Reduced NHEJ) Decrease_me2_me3->DNA_Repair Decrease_me2_me3->Gene_Regulation

Caption: Mechanism of this compound action and its downstream cellular effects.

ChIP_Workflow_A196 cluster_workflow This compound ChIP Experimental Workflow start 1. Cell Culture and This compound Treatment crosslinking 2. Formaldehyde Crosslinking start->crosslinking lysis 3. Cell Lysis and Chromatin Extraction crosslinking->lysis shearing 4. Chromatin Shearing (Sonication or Enzymatic) lysis->shearing immunoprecipitation 5. Immunoprecipitation with anti-H4K20me1/2/3 Ab shearing->immunoprecipitation washing 6. Wash Immune Complexes immunoprecipitation->washing elution 7. Elution of Chromatin washing->elution reverse_crosslinking 8. Reverse Crosslinking elution->reverse_crosslinking dna_purification 9. DNA Purification reverse_crosslinking->dna_purification analysis 10. Downstream Analysis (qPCR or Sequencing) dna_purification->analysis

References

Application Note: Flow Cytometry Analysis of B-cells Treated with Acalabrutinib (A-196)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acalabrutinib (also known as A-196) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which governs the proliferation, survival, and trafficking of B-cells.[3][4] In various B-cell malignancies like chronic lymphocytic leukemia (CLL), this pathway is often hyperactive, promoting uncontrolled cancer cell growth.[3] Acalabrutinib works by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down this pro-survival signaling.[1][3] This action leads to the inhibition of B-cell proliferation and the induction of apoptosis (programmed cell death).[3]

Flow cytometry is an indispensable tool for characterizing the cellular effects of targeted therapies like Acalabrutinib. It allows for the precise, single-cell analysis of multiple parameters simultaneously, providing quantitative insights into drug efficacy and mechanism of action. This application note provides detailed protocols for using flow cytometry to assess B-cell viability, apoptosis, proliferation, and the inhibition of key intracellular signaling proteins following Acalabrutinib treatment.

B-Cell Receptor Signaling Pathway and Acalabrutinib Action

The diagram below illustrates the simplified BCR signaling cascade. Upon antigen binding, BTK is activated and subsequently phosphorylates downstream targets like Phospholipase C gamma 2 (PLCγ2). This cascade ultimately activates transcription factors such as NF-κB, which promote cell survival and proliferation. Acalabrutinib directly inhibits BTK, thereby blocking these downstream events.

BCR_Signaling BCR Signaling and Acalabrutinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCG2 PLCγ2 BTK->PLCG2 p ERK ERK PLCG2->ERK NFkB NF-κB PLCG2->NFkB ERK->NFkB Proliferation Cell Survival & Proliferation NFkB->Proliferation Acalabrutinib Acalabrutinib (this compound) Acalabrutinib->BTK Inhibits Experimental_Workflow General Experimental Workflow start Isolate B-cells (e.g., from PBMC) treat Treat cells with Acalabrutinib (Dose-response / Time-course) start->treat stimulate Stimulate B-cells (e.g., anti-IgM, if required) treat->stimulate stain Stain for Markers (Viability, Apoptosis, Phospho-proteins, etc.) stimulate->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Gating, MFI, % Positive) acquire->analyze

References

Application Notes and Protocols for A-196 (SUV420 Inhibitor) Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of A-196, a potent and selective inhibitor of the SUV420H1 and SUV420H2 histone methyltransferases, in xenograft models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of SUV420H1 and SUV420H2. These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3, respectively). By inhibiting these enzymes, this compound leads to a global decrease in H4K20me2 and H4K20me3 levels, with a concurrent increase in the mono-methylated state (H4K20me1). This modulation of histone methylation has been shown to impact DNA repair processes and can sensitize cancer cells to certain therapeutic agents.

Signaling Pathway Affected by this compound

This compound treatment directly impacts the histone H4 lysine 20 (H4K20) methylation cascade. By inhibiting the SUV420H1 and SUV420H2 enzymes, it prevents the conversion of H4K20me1 to H4K20me2 and subsequently to H4K20me3. This leads to an accumulation of H4K20me1 and a reduction in the higher methylation states, which are crucial for various cellular processes, including DNA repair and heterochromatin maintenance.

SUV420_Inhibition_Pathway cluster_0 Histone H4K20 Methylation Cascade H4K20me0 H4K20 (unmethylated) H4K20me1 H4K20me1 H4K20me0->H4K20me1 Methylation H4K20me2 H4K20me2 H4K20me1->H4K20me2 Methylation H4K20me3 H4K20me3 H4K20me2->H4K20me3 Methylation SETD8 SETD8 SUV420H1_H2 SUV420H1/H2 A196 This compound A196->SUV420H1_H2 Inhibition Inhibition

Caption: this compound inhibits SUV420H1/H2, blocking H4K20me2/3 formation.

In Vivo Administration of this compound in a Prostate Cancer Xenograft Model

The following data and protocols are derived from a study investigating the combination of this compound with the topoisomerase II inhibitor, etoposide (B1684455), in a DU145 prostate cancer xenograft model.

Quantitative Data Summary
Treatment GroupDosageAdministration RouteFrequencyMean Tumor Volume Change (vs. Vehicle)Mean Body Weight Change
VehicleN/AIntraperitonealTwice a weekN/ANo significant change
This compound7.5 mg/kgIntraperitonealTwice a weekNo significant reductionNo significant change
Etoposide2.5 mg/kgIntraperitonealTwice a weekNo significant reductionNo significant change
This compound + Etoposide7.5 mg/kg + 2.5 mg/kgIntraperitonealTwice a weekSignificant delay in tumor growthNo significant change

Note: This table summarizes the reported outcomes. For detailed statistical analysis, please refer to the original study.

Experimental Protocols

Xenograft Model Establishment

Objective: To establish subcutaneous DU145 prostate cancer xenografts in immunodeficient mice.

Materials:

  • DU145 human prostate cancer cells

  • Growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture DU145 cells to ~80% confluency.

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mouse.

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.

  • Once tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

This compound and Etoposide Administration

Objective: To administer this compound and etoposide to tumor-bearing mice.

Materials:

  • This compound powder

  • Etoposide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile injection vials

  • Syringes and needles (27-30 gauge)

Protocol:

  • Preparation of this compound Formulation (7.5 mg/kg):

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the this compound stock solution in a vehicle of 20% DMSO and 80% corn oil to the final desired concentration for a 7.5 mg/kg dosage. The final injection volume should be appropriate for the size of the mouse (e.g., 100 µL).

  • Preparation of Etoposide Formulation (2.5 mg/kg):

    • Prepare a stock solution of etoposide in a suitable solvent as per the manufacturer's instructions.

    • On the day of injection, dilute the etoposide stock solution in the same vehicle (20% DMSO and 80% corn oil) to the final desired concentration for a 2.5 mg/kg dosage.

  • Preparation of Combination Formulation:

    • For the combination group, this compound and etoposide can be co-formulated in the same vehicle at their respective final concentrations.

  • Administration:

    • Administer the prepared formulations to the respective treatment groups via intraperitoneal (IP) injection.

    • The treatment schedule is twice a week.

  • Monitoring:

    • Monitor the mice for tumor growth by measuring tumor volume two to three times per week.

    • Monitor the body weight of the mice at least twice a week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

Experimental Workflow Diagram

Xenograft_Workflow cluster_0 Phase 1: Xenograft Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis Cell_Culture Culture DU145 Cells Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Injection Subcutaneous Injection (1x10^6 cells/mouse) Harvest->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize Mice (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Vehicle Vehicle Control (20% DMSO + Corn Oil) Randomization->Vehicle A196_Treat This compound (7.5 mg/kg) Randomization->A196_Treat Etoposide_Treat Etoposide (2.5 mg/kg) Randomization->Etoposide_Treat Combo_Treat This compound + Etoposide Randomization->Combo_Treat Tumor_Measurement Measure Tumor Volume (2-3 times/week) Weight_Measurement Measure Body Weight (≥2 times/week) Tumor_Measurement->Weight_Measurement Endpoint Endpoint Analysis (e.g., Tumor Excision, Western Blot) Weight_Measurement->Endpoint

Caption: Workflow for this compound administration in a xenograft model.

Concluding Remarks

The administration of this compound in combination with etoposide has shown promising anti-tumor activity in a prostate cancer xenograft model. The provided protocols offer a foundation for researchers to further investigate the in vivo efficacy and pharmacodynamics of this compound. It is recommended to perform pilot studies to determine the optimal dosage and administration schedule for different cancer models and in combination with other therapeutic agents. Careful monitoring of animal welfare, including body weight and general health, is crucial throughout the study. For pharmacodynamic assessments, tumor tissues can be collected at the end of the study to analyze the levels of H4K20 methylation marks by techniques such as Western blotting or immunohistochemistry to confirm target engagement.

Application Note: Acalabrutinib (ACP-196) as a Selective Probe for B-Cell Receptor (BCR) Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The B-cell receptor (BCR) signaling pathway is fundamental for the development, survival, and activation of B-lymphocytes.[1] Dysregulation of this pathway is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] A critical enzyme in this cascade is Bruton's tyrosine kinase (BTK), which acts as a central signaling node downstream of the BCR.[2][3] Acalabrutinib (B560132) (ACP-196) is a second-generation, highly selective, and potent BTK inhibitor designed to offer improved specificity and tolerability compared to the first-in-class inhibitor, ibrutinib (B1684441).[3][4] Its minimal off-target activity makes it an exceptional research tool for precisely dissecting the role of BTK in BCR signaling and for evaluating the on-target effects of BTK inhibition.[4][5][6]

Mechanism of Action Acalabrutinib functions as an irreversible inhibitor of BTK.[1] It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[1][2] This irreversible binding blocks the kinase activity of BTK, preventing its autophosphorylation and the subsequent phosphorylation and activation of downstream substrates like phospholipase C-γ2 (PLCγ2).[7][8] By halting this cascade, Acalabrutinib effectively disrupts the BCR signaling pathway, which in malignant B-cells leads to the inhibition of proliferation and induction of apoptosis (programmed cell death).[1]

Data Presentation: Kinase Inhibition Profile

Acalabrutinib's utility as a specific research tool is underscored by its high selectivity for BTK with minimal inhibition of other kinases, a significant advantage over less selective inhibitors like ibrutinib.[4][9] This selectivity minimizes confounding off-target effects, for instance on kinases like ITK (involved in T-cell signaling) or EGFR (implicated in side effects like rash and diarrhea).[2][10]

Kinase TargetAcalabrutinib IC₅₀ (nM)Ibrutinib IC₅₀ (nM)Fold Selectivity (Acalabrutinib vs. Ibrutinib)Reference
BTK 3 - 5.1 ~1.5 ~2-3x less potent [2][11][12][13]
ITK>1000Low nM rangeHigh[2][12]
TEC>1000Low nM rangeHigh[2]
EGFR>1000Low nM rangeHigh[2][14]
BMX<100Low nM rangeModerate[12][13]
ERBB4<100Low nM rangeModerate[12]
SRC Family (BLK, FGR, FYN, HCK, LCK, LYN, SRC, YES1)>1000Low nM rangeHigh[2][9]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency. Data is compiled from multiple in vitro kinase assays.

Visualizing the Mechanism: BCR Signaling Pathway

The following diagram illustrates the canonical BCR signaling pathway and highlights the specific point of inhibition by Acalabrutinib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation (Proliferation, Survival) Ca_Flux->NFkB ERK ERK Activation PKC->ERK Acalabrutinib Acalabrutinib (ACP-196) Acalabrutinib->BTK Covalent Inhibition (Cys481)

BCR signaling pathway and Acalabrutinib's point of inhibition.

Experimental Protocols

Here we provide detailed protocols for key experiments used to study the effects of Acalabrutinib on BCR signaling.

Protocol 1: Western Blot Analysis of BTK Pathway Phosphorylation

This protocol allows for the quantification of BTK inhibition by measuring the phosphorylation status of BTK and its downstream targets.

Objective: To assess the effect of Acalabrutinib on anti-IgM-induced phosphorylation of BTK (Y223), PLCγ2 (Y1217), and ERK (T202/Y204).

Materials:

  • B-cell lines (e.g., Ramos, TMD8) or primary B-cells.

  • Acalabrutinib (ACP-196).

  • Anti-IgM F(ab')₂ fragment for BCR stimulation.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking Buffer (5% BSA in TBST).

  • Primary Antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y1217), anti-PLCγ2, anti-phospho-ERK (T202/Y204), anti-ERK, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment: Seed B-cells at a density of 1-2 x 10⁶ cells/mL. Pre-treat cells with desired concentrations of Acalabrutinib (e.g., 1 nM - 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • BCR Stimulation: Stimulate the B-cells by adding anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Pellet cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing intermittently.

  • Protein Quantification: Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for all samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibody (e.g., anti-pBTK) overnight at 4°C.[8]

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection and Analysis: Apply ECL substrate and capture the signal using a digital imager.[8] Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels or a loading control (GAPDH/β-actin).

WB_Workflow start B-Cell Culture treat Pre-treat with Acalabrutinib or Vehicle (DMSO) start->treat stim Stimulate with anti-IgM treat->stim lyse Cell Lysis & Protein Quantification stim->lyse sds SDS-PAGE & Transfer to PVDF Membrane lyse->sds block Blocking (5% BSA) sds->block ab1 Primary Antibody Incubation (e.g., anti-pBTK) block->ab1 ab2 Secondary Antibody Incubation ab1->ab2 detect ECL Detection & Imaging ab2->detect end Densitometry & Data Analysis detect->end

References

A-196 Inhibitor: A Tool for Investigating Histone Methylation Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1][2][3] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3), epigenetic marks critically involved in DNA repair, chromatin compaction, and gene regulation.[1][4][5] this compound acts as a substrate-competitive inhibitor, leading to a global reduction in H4K20me2 and H4K20me3 levels and a corresponding increase in the mono-methylated state (H4K20me1).[1][6] This specific activity makes this compound a valuable chemical probe for elucidating the dynamic role of H4K20 methylation in various cellular processes, particularly in the context of DNA damage response and cancer biology.

Data Presentation

In Vitro and In-Cellular Activity of this compound
ParameterEnzyme/Cell LineValueReference
IC50 SUV420H125 nM[2]
SUV420H2144 nM[2]
EC50 (H4K20me1 increase) U2OS cells735 nM[2]
EC50 (H4K20me2 decrease) U2OS cells262 nM[2]
EC50 (H4K20me3 decrease) U2OS cells370 nM[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Impact on DNA Repair

A196_Mechanism SUV420H1 SUV420H1 H4K20me2 H4K20me2 SUV420H1->H4K20me2 catalyzes SUV420H2 SUV420H2 H4K20me3 H4K20me3 SUV420H2->H4K20me3 H4K20me1 H4K20me1 H4K20me1->H4K20me2 H4K20me2->H4K20me3 53BP1_foci 53BP1 Foci Formation H4K20me2->53BP1_foci H4K20me3->53BP1_foci promotes DNA_Damage DNA Double Strand Break DNA_Damage->53BP1_foci activates RAD51_foci RAD51 Foci (Homologous Recombination) DNA_Damage->RAD51_foci NHEJ Non-Homologous End Joining (NHEJ) 53BP1_foci->NHEJ facilitates This compound This compound This compound->SUV420H1 This compound->SUV420H2 inhibits experimental_workflow cluster_analysis Downstream Analysis Cell_Culture 1. Seed Cells (e.g., U2OS) A196_Treatment 2. Treat with this compound (e.g., 0-5 µM, 48-72h) Cell_Culture->A196_Treatment Harvest 3. Harvest Cells A196_Treatment->Harvest Western_Blot Western Blot (H4K20me1/2/3, Total H4) Harvest->Western_Blot ChIP Chromatin Immunoprecipitation (ChIP-qPCR) Harvest->ChIP Viability_Assay Cell Viability Assay (MTT, etc.) Harvest->Viability_Assay IF Immunofluorescence (53BP1 foci) Harvest->IF

References

A-196 (SUV420 inhibitor) in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: A-196 as a Selective SUV420 Inhibitor

Introduction

This compound is a potent, selective, and cell-permeable chemical probe for the histone methyltransferases SUV420H1 and SUV420H2 (Suppressor of Variegation 4-20 Homolog 1/2).[1][2][3] These enzymes are critical epigenetic regulators that catalyze the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3, respectively), using monomethylated H4K20 (H4K20me1) as a substrate.[2][4] The methylation states of H4K20 are integral to the maintenance of genomic integrity, DNA damage repair, and the formation of silent heterochromatin.[2][3][5][6] this compound acts as a substrate-competitive inhibitor, making it an invaluable tool for elucidating the biological functions of SUV420 enzymes and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway.[2][7]

Mechanism of Action

The methylation of H4K20 is a sequential process. First, the enzyme PR-SET7 (also known as SETD8) monomethylates H4K20. SUV420H1 and SUV420H2 then utilize H4K20me1 as a substrate to produce H4K20me2 and H4K20me3.[4] this compound selectively binds to the substrate-binding pocket of SUV420H1 and SUV420H2, preventing the methylation of H4K20me1.[2][8] In cellular contexts, treatment with this compound leads to a global reduction in H4K20me2 and H4K20me3 levels, accompanied by a corresponding increase in the H4K20me1 mark.[1][2] This specific activity allows researchers to probe the downstream consequences of inhibiting SUV420 activity, such as the impairment of non-homologous end-joining (NHEJ) DNA repair, a process dependent on H4K20me2-mediated recruitment of 53BP1 to sites of DNA damage.[1][2]

cluster_pathway H4K20 Methylation Pathway H4K20 H4K20 PRSET7 PR-SET7 H4K20->PRSET7 H4K20me1 H4K20me1 SUV420 SUV420H1 / H420H2 H4K20me1->SUV420 H4K20me2 H4K20me2 H4K20me3 H4K20me3 H4K20me2->H4K20me3 (SUV420H2) DNA_Repair DNA Repair (NHEJ) (53BP1 Recruitment) H4K20me2->DNA_Repair Heterochromatin Heterochromatin Formation H4K20me3->Heterochromatin PRSET7->H4K20me1 SUV420->H4K20me2 A196 This compound A196->SUV420

Caption: SUV420 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of this compound.

Table 1: In Vitro Biochemical Potency of this compound

Target Enzyme IC₅₀ (nM) Assay Type Substrate Reference(s)
SUV420H1 25 Radiometric H4K20me1 peptide [1][3][7]

| SUV420H2 | 144 | Radiometric | H4K20me1 peptide |[1][3][7] |

Table 2: Cellular Activity of this compound in U2OS Cells (48h treatment)

Cellular Mark EC₅₀ (nM) Effect Reference(s)
H4K20me1 735 Increase [7]
H4K20me2 262 Decrease [7]

| H4K20me3 | 370 | Decrease |[7] |

Selectivity: this compound demonstrates high selectivity, with over 100-fold greater potency for SUV420H1/H2 compared to a panel of other histone methyltransferases and non-epigenetic targets.[1][3]

Protocols for High-Throughput Screening

Below are detailed protocols for using this compound in both biochemical and cell-based high-throughput screening assays.

Biochemical HTS Protocol: Radiometric Filter-Binding Assay

This assay measures the enzymatic activity of SUV420H1 or SUV420H2 by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone H4K20me1 peptide substrate.

start Start reagents 1. Prepare Assay Buffer, Enzyme, Substrate, and [3H]-SAM start->reagents dispense 2. Dispense Test Compounds (e.g., this compound) and DMSO controls into 384-well plate reagents->dispense enzyme_add 3. Add SUV420H1/H2 Enzyme (pre-incubate with compound) dispense->enzyme_add reaction_start 4. Initiate Reaction by Adding Substrate/[3H]-SAM Mix enzyme_add->reaction_start incubate 5. Incubate at Room Temperature reaction_start->incubate stop 6. Stop Reaction and Capture Peptides on Filter Plate incubate->stop wash 7. Wash Plate to Remove Unincorporated [3H]-SAM stop->wash scintillate 8. Add Scintillation Fluid and Read on Microplate Scintillation Counter wash->scintillate analyze 9. Analyze Data to Determine IC50 Values scintillate->analyze end End analyze->end

Caption: Workflow for a Radiometric SUV420 HTS Assay.

Materials:

  • Recombinant human SUV420H1 or SUV420H2

  • Biotinylated H4K20me1 peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound (positive control inhibitor)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Stop Solution (e.g., 5% trichloroacetic acid)

  • 384-well assay plates

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Methodology:

  • Compound Plating: Dispense test compounds and controls (this compound, DMSO) into a 384-well assay plate using an acoustic dispenser. Final compound concentrations might range from 10 nM to 50 µM.

  • Enzyme Addition: Add recombinant SUV420H1 or SUV420H2 diluted in assay buffer to each well. Allow a pre-incubation period of 15-30 minutes at room temperature to permit compound binding to the enzyme.

  • Reaction Initiation: Start the methylation reaction by adding a mix of the H4K20me1 peptide substrate and [³H]-SAM to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time should be determined during assay development to ensure the reaction is within the linear range.

  • Reaction Quenching & Capture: Stop the reaction. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the biotinylated peptide substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

  • Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine IC₅₀ values.

Cell-Based HTS Protocol: High-Content Imaging Assay

This assay quantifies the levels of H4K20me2 or H4K20me3 in cells following treatment with this compound or other test compounds. It serves to confirm the in-cell activity and potency of inhibitors. Human osteosarcoma (U2OS) cells are a suitable cell line for this assay.[1][9]

start Start seed 1. Seed U2OS cells in 384-well imaging plates start->seed incubate1 2. Incubate overnight to allow attachment seed->incubate1 treat 3. Treat cells with compound library, This compound, and DMSO controls incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 fix 5. Fix, Permeabilize, and Block cells incubate2->fix stain 6. Stain with Primary Antibodies (e.g., anti-H4K20me2) and Nuclear Stain (e.g., Hoechst) fix->stain stain2 7. Stain with Fluorophore-conjugated Secondary Antibodies stain->stain2 image 8. Acquire Images on a High-Content Imaging System stain2->image analyze 9. Analyze Images: Quantify nuclear fluorescence intensity per cell image->analyze end End analyze->end

Caption: Workflow for a Cell-Based High-Content Imaging Assay.

Materials:

  • U2OS cell line

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well clear-bottom imaging plates

  • This compound (positive control inhibitor)

  • Fixation Solution (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., rabbit anti-H4K20me2 or anti-H4K20me3)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system

Methodology:

  • Cell Seeding: Seed U2OS cells into 384-well imaging plates at a density that ensures they are sub-confluent at the end of the experiment. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a dilution series of test compounds, this compound as a positive control, and DMSO as a negative control.

  • Incubation: Incubate the plates for 48-72 hours to allow for changes in histone methylation marks.[1]

  • Fixation and Permeabilization: Gently wash the cells with PBS, then fix them with paraformaldehyde. Following another wash, permeabilize the cells with Triton X-100 to allow antibody access to the nucleus.

  • Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate cells with the primary antibody targeting H4K20me2 or H4K20me3 overnight at 4°C.

  • Secondary Antibody and Nuclear Staining: Wash the cells and incubate with a fluorophore-conjugated secondary antibody and a nuclear counterstain like Hoechst.

  • Imaging: Acquire images using a high-content automated microscope. Capture at least two channels: one for the nuclear stain (to identify individual cells) and one for the secondary antibody fluorescence (to quantify the methylation mark).

  • Image Analysis: Use image analysis software to segment the images, identify nuclei based on the Hoechst signal, and measure the mean fluorescence intensity of the H4K20me2/me3 signal within each nucleus.

  • Data Analysis: Normalize the intensity data to controls and plot dose-response curves to determine the EC₅₀ for the reduction of the specific histone mark. A parallel cytotoxicity assay is recommended to exclude effects from compound toxicity.[10]

References

Troubleshooting & Optimization

A-196 (Acalabrutinib) solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with A-196 (Acalabrutinib) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Acalabrutinib (B560132) in DMSO?

Acalabrutinib is generally soluble in organic solvents like DMSO.[1] However, the exact solubility can vary between suppliers and is sensitive to the quality of the DMSO used. It is crucial to use fresh, anhydrous DMSO, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of Acalabrutinib.[2]

Q2: Why is my Acalabrutinib precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture media?

This is a common issue due to the physicochemical properties of Acalabrutinib. Acalabrutinib is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[3] Its solubility is pH-dependent, being higher in acidic conditions and practically insoluble in water at pH values above 6.[4][5] When a concentrated DMSO stock is diluted into an aqueous, neutral pH buffer or media, the drastic change in solvent properties causes the compound to crash out of solution.

Q3: How should I store my Acalabrutinib DMSO stock solution?

For long-term stability, it is recommended to store Acalabrutinib stock solutions in DMSO at -80°C.[6][7] For short-term storage, -20°C is also acceptable. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] Studies have shown that Acalabrutinib in DMSO is stable for at least 28 days when stored at -80°C.[6]

Q4: Can I use heat or sonication to dissolve Acalabrutinib in DMSO?

Yes, gentle warming and sonication can aid in the dissolution of Acalabrutinib in DMSO.[8][9] Some suppliers recommend the use of an ultrasonic bath to ensure complete dissolution.[8][9] However, it is crucial to avoid excessive heat, which could potentially degrade the compound.

Troubleshooting Guides

Issue 1: Acalabrutinib powder is not dissolving completely in DMSO.
  • Root Cause:

    • The DMSO may have absorbed moisture, reducing its solvating power.

    • The concentration of Acalabrutinib may be too high for the volume of DMSO used.

    • Insufficient mixing or agitation.

  • Solutions:

    • Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous, high-purity DMSO.

    • Optimize Concentration: Refer to the solubility data table below to ensure you are not exceeding the solubility limit.

    • Mechanical Assistance: Use an ultrasonic bath or vortexing to aid dissolution. Gentle warming can also be applied.

    • Stepwise Dissolution: Add the DMSO to the Acalabrutinib powder in smaller increments, ensuring each addition is fully dissolved before adding more.

Issue 2: Precipitation occurs immediately upon dilution of DMSO stock into aqueous media.
  • Root Cause:

    • Rapid change in solvent polarity (from organic DMSO to aqueous buffer).

    • The final concentration of Acalabrutinib in the aqueous solution exceeds its solubility limit at that pH.

  • Solutions:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer, and then add this intermediate dilution to the final volume.

    • Dropwise Addition with Agitation: Add the DMSO stock drop-by-drop to the aqueous solution while vigorously vortexing or stirring. This promotes rapid dispersal and prevents localized high concentrations that are prone to precipitation.

    • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of Acalabrutinib in your experiment.

    • Consider Co-solvents (for in vivo studies): For animal experiments, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility and stability in aqueous solutions.[8]

Quantitative Data

Table 1: Solubility of this compound (Acalabrutinib) in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
DMSO~25~53.7[1]
DMSO93199.78[2]
DMSO116.67250.63[8][9]
Ethanol~15~32.2[1]
Ethanol60Not specified[2]
Dimethyl Formamide (DMF)~25~53.7[1]
WaterInsolubleInsoluble[2]
1:1 DMSO:PBS (pH 7.2)~0.5~1.07[1]

Molecular Weight of Acalabrutinib: 465.5 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Acalabrutinib Stock Solution in DMSO
  • Materials:

    • Acalabrutinib (this compound) powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer and/or ultrasonic bath

  • Procedure:

    • Equilibrate the Acalabrutinib powder and DMSO to room temperature.

    • Weigh out the desired amount of Acalabrutinib powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.655 mg of Acalabrutinib.

    • Add the calculated volume of anhydrous DMSO to the vial containing the Acalabrutinib powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Acalabrutinib Working Solution for Cell-Based Assays
  • Materials:

    • 10 mM Acalabrutinib in DMSO (from Protocol 1)

    • Pre-warmed cell culture medium

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM Acalabrutinib stock solution at room temperature.

    • Method A (Direct Dilution - for lower concentrations):

      • For a final concentration of 1 µM in 10 mL of media, add 1 µL of the 10 mM stock solution directly to the 10 mL of pre-warmed media.

      • Immediately cap the tube and vortex gently or invert several times to ensure thorough mixing.

    • Method B (Stepwise Dilution - recommended for higher concentrations or to avoid precipitation):

      • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of media (e.g., 10 µL of stock into 90 µL of media to make a 1 mM solution).

      • Add the required volume of this intermediate dilution to the final volume of pre-warmed media.

      • Mix thoroughly by gentle vortexing or inversion.

    • Always include a vehicle control in your experiments containing the same final concentration of DMSO as your treated samples. The final DMSO concentration should ideally be below 0.5%.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation BTK Bruton's Tyrosine Kinase (BTK) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT BTK->AKT Activation NFkB NF-κB PLCg2->NFkB Activation Pathway PI3K->BTK Activation IKK IKK AKT->IKK Activation IKK->NFkB Activation Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Acalabrutinib Acalabrutinib (this compound) Acalabrutinib->BTK Inhibition

Caption: Acalabrutinib inhibits BTK signaling pathway.

Troubleshooting_Workflow Start Start: Dissolving Acalabrutinib in DMSO Check_Dissolution Is the solution clear? Start->Check_Dissolution Use_Anhydrous_DMSO Use fresh, anhydrous DMSO Check_Dissolution->Use_Anhydrous_DMSO No Dilute_in_Aqueous Dilute into aqueous buffer/media Check_Dissolution->Dilute_in_Aqueous Yes Sonicate_Warm Apply sonication and/or gentle warming Use_Anhydrous_DMSO->Sonicate_Warm Sonicate_Warm->Check_Dissolution Check_Precipitation Does it precipitate? Dilute_in_Aqueous->Check_Precipitation Stepwise_Dilution Use stepwise dilution and/or dropwise addition with vortexing Check_Precipitation->Stepwise_Dilution Yes Success Solution is ready for experiment Check_Precipitation->Success No Stepwise_Dilution->Check_Precipitation Lower_Concentration Consider lowering the final concentration Stepwise_Dilution->Lower_Concentration Lower_Concentration->Dilute_in_Aqueous

Caption: Troubleshooting Acalabrutinib solubility issues.

References

Technical Support Center: Optimizing A-196 (SUV420 Inhibitor) Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-196, a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for your cell viability experiments while minimizing off-target effects and ensuring reproducible results.

Understanding this compound: Mechanism of Action

This compound is a first-in-class chemical probe that selectively inhibits the enzymatic activity of SUV420H1 and SUV420H2.[1] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3, respectively).[1][2] By acting as a substrate-competitive inhibitor, this compound blocks this process, leading to a global decrease in H4K20me2 and H4K20me3 levels and a corresponding increase in mono-methylated H4K20 (H4K20me1).[1][3] This alteration in histone methylation plays a crucial role in various cellular processes, including the maintenance of genomic integrity and DNA repair.[1][4] Specifically, this compound has been shown to inhibit 53BP1 foci formation following ionizing radiation and reduce non-homologous end-joining (NHEJ)-mediated DNA repair.[1][5]

SUV420_Pathway cluster_0 Histone H4K20 Methylation cluster_1 This compound Inhibition cluster_2 Downstream Effects H4K20me0 H4K20 (unmethylated) H4K20me1 H4K20me1 H4K20me0->H4K20me1 PR-SET7 H4K20me2 H4K20me2 H4K20me1->H4K20me2 SUV420H1/H2 H4K20me3 H4K20me3 H4K20me2->H4K20me3 SUV420H1/H2 Inhibition1 H4K20me2_me3_node H4K20me2/me3 Inhibition2 A196 This compound A196->Inhibition1 A196->Inhibition2 NHEJ NHEJ DNA Repair Genomic_Integrity Genomic Integrity NHEJ->Genomic_Integrity H4K20me2_me3_node->NHEJ

Caption: Mechanism of this compound action on the SUV420 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[3][6]

Q2: What are the reported IC50 and EC50 values for this compound?

A2: The inhibitory and effective concentrations of this compound can vary between biochemical and cellular assays. The provided table summarizes key reported values.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is advisable to aliquot the stock solution into tightly sealed vials and store them at -20°C or below to avoid repeated freeze-thaw cycles.[7]

Q4: Can this compound be used in animal studies?

A4: Yes, this compound has been used in mouse embryonic fibroblast cells and has been shown to inhibit both SUV4-20 enzymes in cells of multiple tissue types without causing overt toxicity.[6]

Quantitative Data Summary

Parameter Target/Effect Value Cell Line/System Reference
IC50 SUV420H125 nMBiochemical Assay[6]
IC50 SUV420H2144 nMBiochemical Assay[6]
EC50 Increase in H4K20me1735 nMU2OS cells[6]
EC50 Decrease in H4K20me2262 nMU2OS cells[6]
EC50 Decrease in H4K20me3370 nMU2OS cells[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed even at low this compound concentrations. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a solvent-only control in your experimental setup.
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.Perform a broad dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration range for your cell line. Consider using a more robust cell line if the issue persists.[8]
Compound Degradation: The inhibitor may have degraded, producing toxic byproducts.Purchase the inhibitor from a reputable source. Prepare fresh stock solutions and avoid prolonged storage in media.[7]
Inconsistent results or lack of this compound effect. Inhibitor Inactivity: The inhibitor may not be active due to improper storage or degradation.Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution and test it in a cell-free activity assay to confirm its biochemical activity if possible.
Incorrect Timing: The inhibitor must be present before or at the same time as the biological process you aim to inhibit.Optimize the timing of this compound treatment relative to your experimental stimulus. For cell viability, ensure sufficient incubation time for the effects to manifest (e.g., 48-72 hours).[8]
Cell Culture Variability: Inconsistent cell seeding density or "edge effects" in multi-well plates can lead to variability.Ensure a homogenous single-cell suspension before plating. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile medium or PBS instead.[8]
Precipitation of this compound in the cell culture medium. Poor Solubility: The compound may be precipitating out of the aqueous medium, especially at higher concentrations.Visually inspect the wells for any precipitate after adding the compound. Test the solubility of this compound in the basal medium before adding serum, as serum components can sometimes interact with the compound.[8]

Detailed Experimental Protocol: Determining the Optimal this compound Concentration using a Resazurin-Based Viability Assay

This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials and Reagents:

  • This compound compound

  • DMSO (or other appropriate solvent)

  • The cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well, clear-bottom, black-walled cell culture plates

  • Resazurin sodium salt solution

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Experimental Workflow:

experimental_workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation_24h 2. Incubate for 24 hours cell_seeding->incubation_24h prepare_A196 3. Prepare serial dilutions of this compound incubation_24h->prepare_A196 treat_cells 4. Treat cells with this compound dilutions prepare_A196->treat_cells incubation_48_72h 5. Incubate for 48-72 hours treat_cells->incubation_48_72h add_resazurin 6. Add Resazurin solution incubation_48_72h->add_resazurin incubation_1_4h 7. Incubate for 1-4 hours add_resazurin->incubation_1_4h read_fluorescence 8. Measure fluorescence incubation_1_4h->read_fluorescence data_analysis 9. Analyze data and determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for determining the optimal this compound concentration.

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the experiment.

    • Incubate the plate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow the cells to attach and resume growth.

  • This compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A broad range (e.g., 1 nM to 10 µM) with 3- to 10-fold dilutions is recommended for an initial screen.[8]

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Medium with the same final concentration of DMSO.

      • No-Treatment Control: Medium only.

      • Blank: Medium without cells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions.[8] The optimal incubation time may vary depending on the cell line's doubling time.

  • Cell Viability Assay:

    • After the incubation period, add 10 µL of the Resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other measurements.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

References

Acalabrutinib (ACP-196) Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Acalabrutinib (B560132) (ACP-196) in kinase profiling.

Frequently Asked Questions (FAQs)

Q1: How does the selectivity of Acalabrutinib compare to the first-generation BTK inhibitor, Ibrutinib (B1684441)?

Acalabrutinib was designed to be a more selective inhibitor of Bruton's tyrosine kinase (BTK) than Ibrutinib to minimize off-target activities and associated adverse effects.[1][2][3] Kinase profiling studies have consistently demonstrated that Acalabrutinib has fewer off-target kinase interactions compared to Ibrutinib.[4][5] For instance, at a concentration of 1 µM in a KINOMEscan assay, Acalabrutinib showed minimal binding to kinases other than BTK, whereas Ibrutinib inhibited a broader range of kinases.[4][6]

Q2: What are the key off-target kinases inhibited by Ibrutinib but not Acalabrutinib?

A significant differentiator is the lack of inhibition of key kinases by Acalabrutinib that are known to be inhibited by Ibrutinib. Notably, Acalabrutinib does not inhibit Epidermal Growth Factor Receptor (EGFR), Interleukin-2-inducible T-cell kinase (ITK), or Tyrosine-protein kinase Tec (TEC) at concentrations where it potently inhibits BTK.[7][8] Ibrutinib, in contrast, inhibits these kinases, which is thought to contribute to some of its associated side effects.[1][8]

Q3: What does an IC50 value tell me about the potential for off-target effects?

The IC50 (half-maximal inhibitory concentration) value represents the concentration of an inhibitor required to block 50% of the activity of a specific kinase. A lower IC50 value indicates greater potency. When comparing the IC50 for the primary target (BTK) to the IC50 values for other kinases, a larger ratio suggests higher selectivity. For example, Acalabrutinib has an IC50 of 3 nM for BTK and demonstrates significantly higher IC50 values for off-target kinases, indicating high selectivity.[9]

Q4: My KINOMEscan results for Acalabrutinib show some off-target binding. How should I interpret this?

It is crucial to consider the concentration at which the screening was performed. KINOMEscan is often run at a high concentration (e.g., 1 µM) to detect potential interactions.[4][6] A low percentage of inhibition at a high concentration may not be physiologically relevant, especially if the therapeutic concentration of the drug is much lower. It is essential to follow up with dose-response experiments to determine the IC50 for any potential off-targets of concern.

Q5: Why are cell-based assays important for validating kinase profiling data?

Biochemical kinase assays, like KINOMEscan, are performed in a cell-free system. While excellent for initial screening, they may not fully reflect the complexity of the cellular environment. Cell-based assays, such as phosphoflow cytometry or Western blotting, are critical for confirming whether an observed off-target interaction in a biochemical assay translates to functional inhibition of a signaling pathway within a living cell.[7][10] For example, phosphoflow assays confirmed that unlike ibrutinib, acalabrutinib does not inhibit EGFR signaling in cell lines.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected off-target inhibition in my cell-based assay. 1. High concentration of Acalabrutinib used: Exceeding the optimal concentration range can lead to non-specific effects. 2. Cell line specific effects: The expression profile of kinases can vary between different cell lines. 3. Assay interference: The detection antibody or substrate may have cross-reactivity.1. Perform a dose-response curve: Determine the IC50 of Acalabrutinib for your target and potential off-targets in your specific cell line. 2. Use multiple cell lines: Confirm the finding in a different, relevant cell line. 3. Validate with an alternative method: Use a different assay (e.g., Western blot if you initially used an ELISA-based method) to confirm the result.
Discrepancy between KINOMEscan data and cellular activity. 1. Cellular permeability: Acalabrutinib may not be efficiently entering the cells. 2. Presence of scaffolding proteins or feedback loops: The cellular context can influence kinase activity and inhibitor sensitivity. 3. High ATP concentration in cells: The intracellular ATP concentration is much higher than that used in many biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors.1. Confirm target engagement in cells: Use a target occupancy assay (e.g., ELISA-based) to ensure Acalabrutinib is binding to BTK in your cells.[7] 2. Investigate the downstream signaling pathway: Assess the phosphorylation status of known downstream effectors of the off-target kinase. 3. Consult the literature for the specific kinase: Understand the regulatory mechanisms of the kinase in a cellular context.
High background signal in my phosphoflow assay. 1. Non-specific antibody binding: The antibody may be binding to other proteins. 2. Inadequate blocking: Insufficient blocking can lead to high background. 3. Sub-optimal stimulation conditions: The cells may not be adequately stimulated to induce a robust phosphorylation signal.1. Titrate the antibody: Determine the optimal antibody concentration. 2. Optimize the blocking step: Try different blocking buffers or increase the incubation time. 3. Optimize stimulation: Perform a time-course and dose-response for your stimulating agent (e.g., anti-IgM).

Quantitative Data Summary

Table 1: Acalabrutinib (ACP-196) IC50 and Selectivity Data

KinaseIC50 (nM)Selectivity vs. BTK (fold)Reference
BTK 3-[9]
ITK-323[9]
TXK-94[9]
BMX<10019[4][9]
TEC<1009[4][9]
EGFR>10,000>3,333[7][8]
ERBB4<100-[4]

Note: A higher fold-selectivity indicates a more selective inhibitor.

Table 2: Comparative Kinase Inhibition Profile at 1 µM (KINOMEscan)

InhibitorNumber of Kinases with >65% InhibitionKey Off-Targets InhibitedReference
Acalabrutinib Minimal-[4][6]
Ibrutinib Broader RangeEGFR, ITK, TEC, SRC family kinases[4][5][8]

Experimental Protocols

1. KINOMEscan® Competition Binding Assay

This assay is used to determine the binding affinity of a test compound against a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates inhibition.[11]

  • Generalized Workflow:

    • The test compound (Acalabrutinib) is incubated with a panel of DNA-tagged kinases.

    • The kinase-inhibitor mixture is passed over a column containing the immobilized ligand.

    • Kinases that are not bound to the inhibitor will bind to the immobilized ligand.

    • The amount of kinase bound to the column is quantified using qPCR.

    • Results are typically reported as the percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.

2. Phosphoflow Cytometry for EGFR Signaling

This cell-based assay is used to assess the phosphorylation status of intracellular proteins on a single-cell level.

  • Principle: Cells are stimulated to induce a signaling cascade, then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a target protein. The fluorescence intensity is measured by flow cytometry.

  • Protocol for EGFR Phosphorylation:

    • Culture EGFR-expressing cells to the desired density.

    • Pre-incubate the cells with Acalabrutinib or a control inhibitor (e.g., Ibrutinib) for a specified time.

    • Stimulate the cells with EGF (Epidermal Growth Factor) to induce EGFR phosphorylation.

    • Fix the cells immediately to preserve the phosphorylation state (e.g., with paraformaldehyde).

    • Permeabilize the cells to allow antibody entry (e.g., with methanol).

    • Stain with a fluorescently labeled anti-phospho-EGFR antibody.

    • Analyze the cells by flow cytometry to quantify the level of EGFR phosphorylation.[7]

3. B-Cell Activation Assay (CD69/CD86 Expression)

This functional assay measures the ability of an inhibitor to block B-cell receptor (BCR) signaling.

  • Principle: Activation of the BCR on B-cells leads to the upregulation of surface markers like CD69 and CD86. BTK is a critical component of the BCR signaling pathway. Inhibition of BTK will prevent the upregulation of these activation markers.

  • Generalized Workflow:

    • Isolate primary human B-cells or use a B-cell line.

    • Pre-incubate the cells with various concentrations of Acalabrutinib.

    • Stimulate the cells with an anti-IgM antibody to cross-link the BCR.

    • Incubate for a sufficient time to allow for the expression of activation markers (e.g., 18-24 hours).

    • Stain the cells with fluorescently labeled antibodies against CD19 (to identify B-cells), CD69, and CD86.

    • Analyze the expression levels of CD69 and CD86 on the CD19-positive population by flow cytometry.[4][9]

Visualizations

B_Cell_Receptor_Signaling BCR BCR Lyn Lyn BCR->Lyn SYK SYK Lyn->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's role and inhibition by Acalabrutinib.

KINOMEscan_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Quantification A 1. DNA-tagged Kinase D 4. Incubate Kinase with Compound A->D B 2. Test Compound (Acalabrutinib) B->D C 3. Immobilized Ligand E 5. Apply to Ligand Affinity Matrix D->E F 6. Wash Unbound Kinase E->F G 7. Elute Bound Kinase F->G H 8. Quantify by qPCR G->H

Caption: Generalized workflow for the KINOMEscan® competition binding assay.

Selectivity_Comparison cluster_Acalabrutinib Acalabrutinib cluster_Ibrutinib Ibrutinib A_BTK BTK A_OffTarget Minimal Off-Targets I_BTK BTK I_OffTarget Broader Off-Targets (EGFR, ITK, TEC, etc.) Inhibitor->A_BTK High Selectivity Inhibitor->I_BTK Lower Selectivity

Caption: Logical comparison of the kinase selectivity profiles of Acalabrutinib and Ibrutinib.

References

A-196 inhibitor stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the A-196 inhibitor in long-term cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][2] When preparing for an experiment, it is advisable to make fresh dilutions from the stock solution into your cell culture medium.[1] Do not store this compound in media for extended periods, as this can lead to degradation.[1]

Q2: What is the general stability of this compound in aqueous cell culture media?

A2: While specific long-term stability data for this compound in various cell culture media is not extensively published, the stability of any small molecule inhibitor in aqueous solutions at 37°C can be a concern.[3] The composition of the cell culture medium, including amino acids and vitamins, can potentially react with the compound.[3] The pH of the medium is another factor that can influence the stability of small molecules.[2] It is recommended to perform a stability check in your specific cell culture medium to determine the degradation rate under your experimental conditions.

Q3: How can I determine the stability of this compound in my specific long-term cell culture experiment?

A3: You can assess the stability of this compound by performing a time-course experiment. This involves incubating the inhibitor in your cell culture medium (with and without cells as a control) and measuring its concentration at different time points using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] A decrease in the concentration of the parent compound over time indicates instability.

Q4: I'm observing inconsistent or lower-than-expected activity of this compound in my long-term experiments. What could be the cause?

A4: Inconsistent or reduced activity can stem from several factors:

  • Degradation: this compound may be degrading in the cell culture medium over the course of your experiment.[4]

  • Precipitation: The inhibitor may be precipitating out of solution, especially if its solubility limit is exceeded in the final culture medium.[4]

  • Adsorption: The compound might be adsorbing to the surface of your cell culture plates or other plasticware.[3]

  • Cellular Metabolism: The cells themselves may be metabolizing the inhibitor, leading to a decrease in its effective concentration.

Q5: What are the known cellular targets of this compound?

A5: this compound is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[5][6][7] It acts as a substrate-competitive inhibitor for these enzymes.[5] Inhibition of SUV4-20H1/H2 leads to a global decrease in histone H4 lysine (B10760008) 20 di- and tri-methylation (H4K20me2 and H4K20me3) and a corresponding increase in mono-methylation (H4K20me1).[6][8][9]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity
Possible Cause Suggested Solution
Inherent Instability in Aqueous Media Perform a stability check of this compound in a simpler buffer system (e.g., PBS) at 37°C to assess its intrinsic aqueous stability.[3]
Reaction with Media Components Test the stability of this compound in different types of cell culture media to identify if a specific component is causing degradation.[3] Consider using a simpler, defined medium if possible.
pH Sensitivity Monitor and ensure the pH of your cell culture medium remains stable throughout the experiment.[2]
Photodegradation Protect your this compound solutions from light by using amber vials or wrapping containers in foil, especially if working with light-sensitive compounds.[2]
Issue 2: High Variability in Experimental Results
Possible Cause Suggested Solution
Inconsistent Sample Handling Ensure precise and consistent timing for sample collection and processing.[3] Standardize all steps of your experimental protocol.
Incomplete Solubilization Confirm the complete dissolution of this compound in your stock solution and working dilutions.[3] Gently vortex or sonicate if necessary.
Non-specific Binding to Plasticware Use low-protein-binding plates and pipette tips.[3] Include a control without cells to assess the extent of binding to the plasticware.[3]
Cellular Uptake and Efflux Analyze cell lysates to determine the intracellular concentration of this compound over time.[3]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.

Materials:

  • This compound inhibitor

  • High-purity DMSO

  • Your specific cell culture medium (with and without 10% FBS)

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions of this compound by diluting the stock solution in your cell culture medium (with and without serum) to the final experimental concentration (e.g., 10 µM).

  • Incubate the working solutions at 37°C in a cell culture incubator.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately process the samples for HPLC-MS analysis to determine the concentration of this compound. An internal standard should be used for accurate quantification.

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. [3]

Data Presentation:

Time (hours)% this compound Remaining (Medium without Serum)% this compound Remaining (Medium with 10% Serum)
0100100
2
4
8
24
48
72

Visualizations

a196_pathway cluster_methylation Histone H4K20 Methylation A196 This compound SUV420H1_H2 SUV420H1/H2 A196->SUV420H1_H2 H4K20me2 H4K20me2 SUV420H1_H2->H4K20me2 catalyzes H4K20me3 H4K20me3 SUV420H1_H2->H4K20me3 catalyzes H4K20me1 H4K20me1 DNA_Repair DNA Damage Repair (NHEJ) H4K20me2->DNA_Repair promotes Genomic_Integrity Genomic Integrity DNA_Repair->Genomic_Integrity stability_workflow start Start: Prepare this compound Working Solution in Media incubate Incubate at 37°C start->incubate collect Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->collect hplc Analyze by HPLC-MS collect->hplc calculate Calculate % Remaining vs. Time 0 hplc->calculate plot Plot % Remaining vs. Time calculate->plot end End: Determine Stability Profile plot->end

References

Acalabrutinib (A-196) Resistance Mechanisms: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Acalabrutinib (A-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Decreased Acalabrutinib Efficacy in Cell Lines Over Time

Question: My long-term Acalabrutinib-treated cancer cell line is showing reduced sensitivity to the drug. What are the likely causes and how can I investigate them?

Answer: Acquired resistance to Acalabrutinib in vitro and in clinical settings is a documented phenomenon. The primary drivers of this resistance are genetic mutations within the drug's target, BTK, or in downstream signaling molecules.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of your resistant cell line compared to the parental, sensitive line. A significant shift in the IC50 confirms resistance.

  • Sequence Key Genes:

    • BTK: The most common mechanism of resistance to covalent BTK inhibitors like Acalabrutinib is the acquisition of mutations at the C481 residue in the BTK kinase domain.[1] The C481S (cysteine to serine) mutation is the most frequently observed, which disrupts the covalent binding of Acalabrutinib.[2][3] Other mutations at this site, such as C481R and C481Y, have also been reported.[2]

    • PLCG2: Mutations in Phospholipase C gamma 2 (PLCG2), a key downstream signaling molecule of BTK, can also confer resistance.[4] These are typically gain-of-function mutations that allow for continued B-cell receptor (BCR) signaling even when BTK is inhibited.[5]

  • Assess Protein Expression and Phosphorylation:

    • Western Blotting: Analyze the phosphorylation status of BTK and its downstream targets (e.g., PLCγ2, ERK, AKT). In resistant cells, you may observe sustained or reactivated phosphorylation of these proteins in the presence of Acalabrutinib.

Issue 2: Identifying Novel Resistance Mechanisms Beyond BTK and PLCG2 Mutations

Question: I have sequenced BTK and PLCG2 in my resistant samples, but have not found any of the canonical mutations. What other mechanisms could be at play?

Answer: While BTK and PLCG2 mutations are the most common drivers of acquired resistance, other mechanisms can contribute to Acalabrutinib insensitivity. These can be broadly categorized as "on-target" (alternative BTK mutations) or "off-target" (activation of bypass signaling pathways).

Potential Mechanisms:

  • Non-C481 BTK Mutations: Less common mutations in BTK outside of the C481 residue have been identified. These include "gatekeeper" mutations like T474I, which can interfere with drug binding.[5] Other mutations, such as L528W, can render BTK kinase-dead but still capable of scaffolding and promoting downstream signaling.[6]

  • Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the need for BTK signaling. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical bypass mechanism.[7][8]

  • Other Genetic Alterations: In some contexts, such as Mantle Cell Lymphoma (MCL), mutations in other genes like ATM, CARD11, and NLRC5 have been associated with Acalabrutinib resistance at the time of disease progression.[9]

Investigative Approaches:

  • Next-Generation Sequencing (NGS): Perform whole-exome or targeted panel sequencing to identify a broader range of mutations in genes associated with B-cell signaling and cancer progression.

  • Phospho-Proteomic Profiling: Use techniques like mass spectrometry to identify changes in the phosphorylation landscape of your resistant cells, which can reveal activated bypass pathways.

  • Functional Screens: Employ CRISPR-Cas9 or shRNA screens to identify genes whose loss or overexpression confers resistance to Acalabrutinib.[10]

Issue 3: Choosing the Right Experimental Model for Acalabrutinib Resistance Studies

Question: What are the recommended preclinical models to study Acalabrutinib resistance?

Answer: The choice of model depends on the specific research question. Both in vitro and in vivo models have been successfully used to investigate Acalabrutinib resistance.

  • Cell Line Models:

    • Generation of Resistant Lines: Gradually exposing sensitive B-cell lymphoma cell lines (e.g., TMD8 for ABC-DLBCL) to increasing concentrations of Acalabrutinib can generate resistant clones.[10]

    • CRISPR-Cas9 Engineered Lines: Introducing specific mutations (e.g., BTK C481S) into sensitive cell lines can create a clean model to study the direct effects of a particular resistance mechanism.

  • In Vivo Models:

    • Patient-Derived Xenografts (PDXs): Implanting tumor cells from patients who have relapsed on Acalabrutinib into immunodeficient mice allows for the study of resistance in a more clinically relevant context.

    • Genetically Engineered Mouse Models (GEMMs): A C481S knock-in mouse model has been generated to study the in vivo effects of this resistance mutation and to investigate BTK-independent effects of irreversible BTK inhibitors.[11] Canine models of B-cell non-Hodgkin lymphoma have also been used to evaluate the efficacy and safety of Acalabrutinib.[12]

Quantitative Data Summary

Table 1: Frequency of BTK and PLCG2 Mutations in Acalabrutinib-Resistant Chronic Lymphocytic Leukemia (CLL)

Study CohortNumber of Patients with ProgressionBTK C481 MutationsPLCG2 MutationsReference
Phase 1b/2 Study (OSU)1669% (11/16)Detected in 2 patients with co-existing BTK C481S[2][3]
Phase 2 Clinical Trial2355% of patients with progressive disease25% of patients with progressive disease[13]
Acalabrutinib and Ibrutinib Comparison47 (Acalabrutinib arm)66%6%[6][14]

Key Experimental Protocols

Protocol 1: Sanger Sequencing of BTK Exon 15 (for C481 mutations)
  • Genomic DNA Extraction: Isolate genomic DNA from your parental and resistant cell lines using a commercial kit (e.g., QIAamp DNA Mini Kit).

  • PCR Amplification: Amplify the region of the BTK gene containing the C481 codon (located in exon 15) using specific primers.

    • Forward Primer Example: 5'-AGTCCTGAGGGCTAATGTCAAG-3'

    • Reverse Primer Example: 5'-GCTTCAGGGTCTCCAACTTG-3'

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the sequencing results to the reference BTK sequence (NCBI Reference Sequence: NG_009616.1) to identify any nucleotide changes at the C481 codon (TGT). A TGT to TCT change indicates a C481S mutation.

Protocol 2: Western Blot for Phospho-BTK and Downstream Signaling
  • Cell Lysis: Lyse parental and resistant cells, both treated and untreated with Acalabrutinib, in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Recommended antibodies: p-BTK (Tyr223), Total BTK, p-PLCγ2 (Tyr759), Total PLCγ2, p-AKT (Ser473), Total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

BCR_Signaling_and_Acalabrutinib_Resistance cluster_BCR B-Cell Receptor Signaling cluster_Resistance Resistance Mechanisms BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Proliferation Proliferation & Survival DAG_IP3->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits BTK_C481S BTK C481S/R/Y Mutation BTK_C481S->BTK alters binding site PLCG2_mut PLCG2 Activating Mutation PLCG2_mut->DAG_IP3 bypasses BTK inhibition PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation bypass pathway

Caption: Acalabrutinib resistance pathways.

Experimental_Workflow start Resistant Cell Line or Patient Sample dna_rna_protein Isolate DNA, RNA, and Protein start->dna_rna_protein functional Functional Assays (IC50, Apoptosis) start->functional sanger Sanger Sequencing (BTK, PLCG2) dna_rna_protein->sanger ngs NGS (WES or Panel) dna_rna_protein->ngs western Western Blot (Phospho-proteins) dna_rna_protein->western known_mut Known Mutation (e.g., BTK C481S) sanger->known_mut novel_mech Novel Mechanism? ngs->novel_mech western->novel_mech known_mut->functional novel_mech->functional

Caption: Workflow for investigating resistance.

Logical_Troubleshooting start Reduced Acalabrutinib Sensitivity Observed confirm_ic50 Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 sequence_btk Sequence BTK (C481 locus) confirm_ic50->sequence_btk c481_mut C481 Mutation Found? sequence_btk->c481_mut sequence_plcg2 Sequence PLCG2 c481_mut->sequence_plcg2 No end_known Mechanism: On-target BTK/PLCG2 Mutation c481_mut->end_known Yes plcg2_mut Activating Mutation Found? sequence_plcg2->plcg2_mut investigate_bypass Investigate Bypass Pathways (e.g., p-AKT Western, NGS) plcg2_mut->investigate_bypass No plcg2_mut->end_known Yes end_novel Mechanism: Likely off-target or novel on-target investigate_bypass->end_novel

Caption: Troubleshooting resistance logic.

References

Improving A-196 (SUV420 inhibitor) delivery in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo delivery of A-196, a potent and selective inhibitor of the SUV420H1 and SUV420H2 histone methyltransferases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a first-in-class, potent, and selective small-molecule inhibitor of SUV420H1 and SUV420H2 enzymes.[1][2] These enzymes are responsible for the di- and trimethylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3).[1] By competitively inhibiting the substrate binding to the SET domain of these enzymes, this compound causes a global decrease in H4K20me2 and H4K20me3 levels, with a corresponding increase in the monomethylated state (H4K20me1).[1][3][4] This alteration in histone methylation impacts crucial cellular processes, including the maintenance of genomic integrity and DNA repair.[1][2]

Q2: What are the primary challenges associated with the in vivo delivery of this compound? Like many small-molecule inhibitors, the primary challenge for in vivo delivery of this compound is likely related to its physicochemical properties, particularly its potential for poor water solubility (hydrophobicity). Hydrophobic compounds often face issues with formulation, bioavailability, and rapid clearance from systemic circulation.[5][6][7] Key challenges include:

  • Low Bioavailability: Poor absorption from the gastrointestinal tract if administered orally.[8][9][10]

  • Formulation Difficulties: Aggregation or precipitation in aqueous-based delivery vehicles.

  • Rapid Metabolism and Clearance: The body's metabolic processes can quickly break down and eliminate the compound.[8][11]

  • Off-Target Effects: Poor delivery can lead to accumulation in non-target tissues, potentially causing toxicity.

Q3: What are the principal formulation strategies to improve the delivery of hydrophobic drugs like this compound? Several advanced drug delivery systems can be employed to overcome the challenges of delivering hydrophobic drugs. The choice of strategy depends on the specific experimental needs, such as the desired route of administration and release profile.[5][6] Common strategies include:

  • Nanoparticle-Based Systems: Encapsulating the drug in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles can improve solubility, protect the drug from degradation, and enhance its circulation time.[7][12]

  • Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs within their lipid bilayer, improving solubility and enabling targeted delivery.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7] This enhances drug solubilization and absorption.[7]

  • Polymer-Drug Conjugates: Covalently linking the drug to a polymer can improve its pharmacokinetic profile.[13]

SUV420 Signaling Pathway and this compound Inhibition

SUV420_Pathway cluster_0 Histone H4 Methylation Cycle H4K20 H4K20 (Unmethylated) H4K20me1 H4K20me1 H4K20->H4K20me1 PR-Set7/KMT5A H4K20me2 H4K20me2 H4K20me1->H4K20me2 SUV420H1 CellCycle Cell Cycle Progression H4K20me1->CellCycle H4K20me3 H4K20me3 (Repressive Mark) H4K20me2->H4K20me3 SUV420H2 DNARepair DNA Damage Repair (NHEJ) H4K20me2->DNARepair Heterochromatin Heterochromatin Formation H4K20me3->Heterochromatin A196 This compound Inhibitor A196->H4K20me1 Inhibition A196->H4K20me2 Inhibition

Caption: this compound inhibits SUV420H1/H2, blocking H4K20me2/3 formation.

Troubleshooting In Vivo Delivery of this compound

This guide addresses common problems encountered during in vivo experiments with this compound.

Problem Potential Causes Suggested Solutions & Troubleshooting Steps
Low or No Observed Efficacy in Animal Models 1. Poor Bioavailability: The drug is not reaching systemic circulation at a sufficient concentration.[8][10] 2. Rapid Clearance: The drug is metabolized and excreted too quickly.[8] 3. Sub-optimal Dosing: The dose or frequency of administration is too low. 4. Ineffective Formulation: The delivery vehicle is not releasing the drug effectively at the target site.1. Conduct Pharmacokinetic (PK) Studies: Measure this compound concentration in plasma over time to determine key parameters like Cmax, Tmax, and AUC.[8] This will confirm if the drug is being absorbed. 2. Reformulate this compound: Use a delivery strategy known to improve bioavailability for hydrophobic compounds, such as nanoparticles or SEDDS.[7][12] 3. Perform Dose-Range Finding Studies: Test multiple doses to identify the Maximum Tolerated Dose (MTD) and an effective dose.[14] 4. Change Route of Administration: Switch from oral gavage to intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase bioavailability.[10]
High Variability in Results Between Animals 1. Inconsistent Dosing: Inaccurate preparation of the dosing solution or administration technique. 2. Formulation Instability: The this compound formulation is not homogenous (e.g., drug crashing out of solution). 3. Biological Variability: Natural physiological differences between animals.1. Standardize Procedures: Ensure consistent and validated methods for formulation preparation and animal dosing. Use precise measurement tools. 2. Check Formulation Stability: Before dosing, visually inspect the formulation for any precipitation. Use techniques like dynamic light scattering (DLS) to check for particle aggregation in nanoparticle formulations. 3. Increase Group Size: A larger number of animals per group can help overcome statistical noise from individual variability.[14]
Toxicity or Adverse Effects Observed (e.g., Weight Loss) 1. Dose is Too High: The administered dose exceeds the MTD. 2. Vehicle Toxicity: The formulation vehicle itself (e.g., solvents, surfactants) is causing toxicity. 3. Off-Target Effects: The drug is accumulating in non-target organs.1. Reduce the Dose: Lower the administered dose based on MTD study results.[14] 2. Run a Vehicle Control Group: Always include a group of animals that receives only the delivery vehicle to isolate its effects.[14] 3. Conduct Biodistribution Studies: Use a labeled version of this compound or the formulation to track where it accumulates in the body. This can inform strategies for targeted delivery.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Solvent Evaporation

This protocol describes a common method for encapsulating a hydrophobic drug like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[7][12]

Materials:

  • This compound

  • PLGA (Poly Lactic-co-Glycolide)

  • Dichloromethane (DCM) or similar organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. For example, 5 mg of this compound and 50 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a PVA solution to act as a surfactant.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Immediately after, sonicate the mixture on ice to form a fine oil-in-water (o/w) emulsion. Sonication parameters (e.g., power, time) must be optimized.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator or stir at room temperature under a fume hood for several hours to allow the DCM to evaporate completely. This will cause the PLGA to precipitate, forming solid nanoparticles encapsulating this compound.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.

  • Final Product: Resuspend the final pellet in a suitable buffer (e.g., PBS) for in vivo administration or lyophilize for long-term storage.

  • Characterization: Before in vivo use, characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Workflow and Troubleshooting Diagrams

In Vivo Efficacy Study Workflow

InVivo_Workflow start Hypothesis: This compound will reduce tumor growth formulation 1. This compound Formulation (e.g., Nanoparticles) start->formulation pk_study 2. Pharmacokinetic (PK) Study - Determine optimal dose & schedule formulation->pk_study animal_model 3. Animal Model Prep (e.g., Tumor cell implantation) pk_study->animal_model treatment 4. Treatment Period - Administer this compound & controls - Monitor animal health (body weight) animal_model->treatment data_collection 5. Data Collection - Measure tumor volume treatment->data_collection data_collection->treatment endpoint 6. Endpoint Analysis - Harvest tumors & tissues - Histology, Western Blot, etc. data_collection->endpoint Study End analysis 7. Statistical Analysis - Compare treatment vs control groups endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for an in vivo efficacy study of this compound.

Troubleshooting Logic for Low In Vivo Efficacy

References

A-196 inhibitor cross-reactivity with other methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the A-196 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to its cross-reactivity with other methyltransferases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective small-molecule inhibitor of the histone lysine (B10760008) methyltransferases SUV420H1 and SUV420H2.[1][2] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), respectively. This compound acts as a substrate-competitive inhibitor for both of these enzymes.

Q2: How selective is this compound against other methyltransferases?

This compound demonstrates high selectivity for SUV420H1 and SUV420H2. In a comprehensive screening panel, it showed no significant activity against 29 other protein methyltransferases at concentrations of 1 µM and 10 µM.[1] This panel included methyltransferases that act on various histone lysine residues, such as H3K4, H3K9, H3K27, and H3K79, as well as the H4K20 mono-methyltransferase PR-SET7.[1]

Q3: I am seeing unexpected off-target effects in my cell-based assay. Could this compound be inhibiting other enzymes?

While this compound is highly selective against a broad panel of methyltransferases, it is crucial to consider other potential factors in your experimental setup. High concentrations of the inhibitor, the specific cellular context, and the presence of complex signaling cascades can sometimes lead to unanticipated phenotypes. We recommend performing thorough control experiments, including using a negative control compound and verifying the on-target effect by measuring H4K20me2/3 levels.

Q4: What is the recommended working concentration for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the cell type and the duration of the experiment. A starting concentration of 1-5 µM is often effective for observing a significant reduction in H4K20me2 and H4K20me3 levels within 48-72 hours. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Troubleshooting Guide

Issue: No observable inhibition of SUV420H1/H2 activity in a biochemical assay.
Potential Cause Recommended Solution
Incorrect Assay Buffer Conditions Ensure the assay buffer composition is optimal for SUV420H1/H2 activity. A recommended buffer consists of 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, and 4 mM DTT.
Degraded Enzyme or Substrate Use freshly prepared or properly stored aliquots of SUV420H1/H2 enzyme and the H4K20me1 peptide substrate. Avoid repeated freeze-thaw cycles.
Inactive this compound Confirm the integrity and concentration of your this compound stock solution. Prepare fresh dilutions from a reliable stock for each experiment.
Sub-optimal S-adenosylmethionine (SAM) Concentration The inhibitory activity of this compound, a substrate-competitive inhibitor, can be influenced by the concentration of the methyl donor, SAM. Use a SAM concentration at or near its Km for the enzyme to accurately determine the IC50 of this compound.
Issue: High background signal in the Scintillation Proximity Assay (SPA).
Potential Cause Recommended Solution
Non-specific binding of [³H]-SAM to SPA beads Increase the salt concentration in the assay buffer (e.g., 150-300 mM NaCl) to reduce electrostatic interactions.
Contaminants in reagents Use high-purity reagents and freshly prepared buffers to minimize background noise.
Insufficient washing of SPA beads If your protocol includes a wash step, ensure it is sufficient to remove all unbound [³H]-SAM. However, a key advantage of SPA is the elimination of a wash step.
Precipitation of the inhibitor Visually inspect the assay wells for any precipitation of this compound, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or adding a small percentage of a solubilizing agent like DMSO (ensure enzyme tolerance).

Cross-Reactivity Data

The inhibitory activity of this compound was assessed against a panel of 29 human protein methyltransferases using a Scintillation Proximity Assay. The results demonstrate the high selectivity of this compound for SUV420H1 and SUV420H2.

TargetSubstrateThis compound Inhibition
SUV420H1 H4K20me1Potent Inhibition (IC50 = 25 nM)
SUV420H2 H4K20me1Potent Inhibition (IC50 = 144 nM)
ASH1LH3No significant inhibition at 10 µM
DOT1LH3No significant inhibition at 10 µM
EZH1H3K27No significant inhibition at 10 µM
EZH2H3K27No significant inhibition at 10 µM
G9aH3K9No significant inhibition at 10 µM
GLPH3K9No significant inhibition at 10 µM
MLL1H3K4No significant inhibition at 10 µM
MLL2H3K4No significant inhibition at 10 µM
MLL3H3K4No significant inhibition at 10 µM
MLL4H3K4No significant inhibition at 10 µM
NSD1H3K36No significant inhibition at 10 µM
NSD2H3K36No significant inhibition at 10 µM
NSD3H3K36No significant inhibition at 10 µM
PRDM2H3K9No significant inhibition at 10 µM
PRDM9H3K4No significant inhibition at 10 µM
PRMT1H4R3No significant inhibition at 10 µM
PRMT3H4R3No significant inhibition at 10 µM
PRMT4 (CARM1)H3R17No significant inhibition at 10 µM
PRMT5H4R3No significant inhibition at 10 µM
PRMT6H3R2No significant inhibition at 10 µM
PR-SET7 (KMT5A)H4K20No significant inhibition at 10 µM
SETD2H3K36No significant inhibition at 10 µM
SETD7H3K4No significant inhibition at 10 µM
SETD8H4K20No significant inhibition at 10 µM
SETMARH3K4/K36No significant inhibition at 10 µM
SMYD2H3K4/K36No significant inhibition at 10 µM
SMYD3H3K4No significant inhibition at 10 µM
SUV39H1H3K9No significant inhibition at 10 µM
SUV39H2H3K9No significant inhibition at 10 µM

Note: This table is a comprehensive representation based on available data stating no significant inhibition was observed for 29 other methyltransferases.

Experimental Protocols

Key Experiment: In Vitro Methyltransferase Cross-Reactivity Assay (Scintillation Proximity Assay)

This protocol outlines the general steps for assessing the cross-reactivity of this compound against a panel of methyltransferases using a Scintillation Proximity Assay (SPA).

Materials:

  • Purified recombinant methyltransferase enzymes

  • Corresponding biotinylated peptide substrates

  • S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

  • This compound inhibitor stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 4 mM DTT

  • Stop Solution: 5 mM S-adenosyl-L-homocysteine (SAH)

  • Streptavidin-coated SPA beads

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Prepare a solution of the respective methyltransferase and its biotinylated peptide substrate in assay buffer.

    • Prepare a solution of [³H]-SAM in assay buffer.

  • Reaction Setup:

    • Add 5 µL of the this compound dilution to the wells of a 384-well plate. For control wells, add assay buffer with the corresponding DMSO concentration.

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Methyltransferase Reaction:

    • Add 5 µL of the [³H]-SAM solution to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and SPA Bead Addition:

    • Add 5 µL of the stop solution to each well.

    • Add 10 µL of a slurry of streptavidin-coated SPA beads to each well.

  • Signal Detection:

    • Seal the plate and incubate at room temperature for at least 30 minutes to allow the beads to settle.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme/ Substrate Mix add_enzyme Add Enzyme/ Substrate Mix prep_enzyme->add_enzyme prep_sam Prepare [³H]-SAM add_sam Initiate with [³H]-SAM prep_sam->add_sam add_inhibitor->add_enzyme incubate_pre Pre-incubation (15 min) add_enzyme->incubate_pre incubate_pre->add_sam incubate_main Incubation (1 h at 30°C) add_sam->incubate_main stop_reaction Stop Reaction (add SAH) incubate_main->stop_reaction add_beads Add SPA Beads stop_reaction->add_beads incubate_beads Incubation (30 min) add_beads->incubate_beads read_plate Read Plate (Scintillation Counter) incubate_beads->read_plate

Caption: Workflow for this compound cross-reactivity screening.

signaling_pathway SUV420H1 SUV420H1 H4K20me2 H4K20me2 SUV420H1->H4K20me2 SUV420H2 SUV420H2 H4K20me3 H4K20me3 SUV420H2->H4K20me3 A196 This compound A196->SUV420H1 inhibits A196->SUV420H2 inhibits H4K20me1 H4K20me1 H4K20me1->SUV420H1 substrate H4K20me1->SUV420H2 substrate DNA_Repair DNA Damage Repair (NHEJ) H4K20me2->DNA_Repair Chromatin_Compaction Chromatin Compaction H4K20me3->Chromatin_Compaction

Caption: this compound mechanism of action.

References

Validation & Comparative

Acalabrutinib (ACP-196) Target Engagement in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acalabrutinib (B560132) (ACP-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, focusing on the validation of its target engagement in primary cells. We present a compilation of experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the field of targeted cancer therapy.

Executive Summary

Acalabrutinib is a highly selective, potent, and irreversible BTK inhibitor designed to improve upon the first-in-class inhibitor, ibrutinib.[1][2] Its mechanism of action involves the covalent binding to cysteine 481 (Cys481) in the ATP-binding pocket of BTK, leading to the disruption of the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is crucial for the survival and proliferation of malignant B-cells in various hematological cancers, including Chronic Lymphocytic Leukemia (CLL).[3][5][6] Preclinical and clinical studies in primary CLL cells have demonstrated Acalabrutinib's superior selectivity and comparable on-target efficacy to ibrutinib, resulting in a more favorable safety profile.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the performance of Acalabrutinib and Ibrutinib in primary cells, primarily from CLL patients.

Table 1: In Vitro Potency and Selectivity

ParameterAcalabrutinib (ACP-196)IbrutinibReference
BTK IC50 3 nM9.5 nM[1]
BTK EC50 (Whole Blood) 8 nMNot specified[1]
Selectivity over ITK 323-foldNot specified[1]
Selectivity over TEC 9-foldNot specified[1]
EGFR Inhibition No activityYes[1]

Table 2: BTK Occupancy in Primary CLL Cells

Dosing RegimenTime PointMedian BTK OccupancyReference
Acalabrutinib 100 mg BID 4 hours post-dose99%[2]
Acalabrutinib 100 mg BID Trough (pre-dose)97%[7]
Acalabrutinib 200 mg QD Trough (pre-dose)92%[7]

Table 3: Effects on Downstream Signaling in Primary CLL Cells

Signaling MoleculeAcalabrutinib EffectIbrutinib EffectReference
pBTK (autophosphorylation) Significant reductionSignificant reduction[8]
pPLCγ2 Reduced phosphorylationReduced phosphorylation[1]
pERK Reduced phosphorylationReduced phosphorylation[1][8]
pS6 Similar inhibitory effectsSimilar inhibitory effects[8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SRC LYN/SRC BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AKT AKT IP3->AKT PKC PKC DAG->PKC ERK ERK PKC->ERK NFkB NF-κB PKC->NFkB ERK->NFkB AKT->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition Experimental_Workflow cluster_prep Sample Preparation cluster_assays Target Engagement & Downstream Effects cluster_analysis Data Analysis isolate_cells Isolate Primary Cells (e.g., CLL PBMCs) treat_cells Treat with Acalabrutinib or Ibrutinib isolate_cells->treat_cells btk_occupancy BTK Occupancy Assay (ELISA/Probe-based) treat_cells->btk_occupancy immunoblot Immunoblotting (pBTK, pPLCγ2, pERK) treat_cells->immunoblot flow_cytometry Flow Cytometry (Apoptosis, Cell Markers) treat_cells->flow_cytometry quantify Quantify Protein Levels & Occupancy btk_occupancy->quantify immunoblot->quantify flow_cytometry->quantify compare Compare Drug Effects quantify->compare Selectivity_Comparison cluster_acalabrutinib Acalabrutinib cluster_ibrutinib Ibrutinib A_BTK BTK I_BTK BTK I_ITK ITK I_TEC TEC I_EGFR EGFR Acalabrutinib_drug Acalabrutinib Acalabrutinib_drug->A_BTK High Selectivity Ibrutinib_drug Ibrutinib Ibrutinib_drug->I_BTK Ibrutinib_drug->I_ITK Off-target Ibrutinib_drug->I_TEC Off-target Ibrutinib_drug->I_EGFR Off-target

References

A-196 (SUV420 inhibitor) specificity against other histone methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A-196 is a potent and selective small-molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, crucial enzymes in the regulation of genomic integrity and gene expression. This guide provides a comparative analysis of this compound's specificity against other histone methyltransferases, supported by experimental data, to assist researchers in its effective application.

This compound has emerged as a first-in-class chemical probe for investigating the biological functions of SUV420H1 and SUV420H2.[1][2] Its high potency and, most notably, its remarkable selectivity make it an invaluable tool for dissecting the specific roles of these enzymes in cellular processes.

Comparative Specificity of this compound

Biochemical assays have demonstrated that this compound potently inhibits both SUV420H1 and SUV420H2 with IC50 values in the nanomolar range.[1][3] A key advantage of this compound is its high selectivity, showing over 100-fold greater potency for SUV420 enzymes compared to a wide panel of other histone methyltransferases (HMTs).[3]

Target This compound IC50 Reference
SUV420H125 nM[1][3]
SUV420H2144 nM[1][3]

In broader screening panels, this compound displayed minimal activity against 29 other methyltransferases at concentrations up to 10 µM.[4] This high degree of selectivity is critical for attributing observed cellular effects directly to the inhibition of SUV420 enzymes.

While highly selective within the methyltransferase family, off-target screening against a wider array of 125 non-epigenetic targets revealed some activity at higher concentrations for several G-protein coupled receptors (GPCRs) and an ion channel.[4]

Off-Target This compound Ki Reference
Adenosine (B11128) A1 Receptor21 nM[4]
Adenosine A2A Receptor28 nM[4]
Adenosine A3 Receptor2 µM[4]
GABA-gated chloride channel1.8 µM[4]
NK24.1 µM[4]
DOP9 µM[4]

Cellular Activity and On-Target Validation

In cellular assays, this compound treatment leads to a global decrease in H4K20me2 and H4K20me3 levels, with a corresponding increase in H4K20me1.[2][3] This cellular phenotype is consistent with the known enzymatic activity of SUV420H1 and SUV420H2, which primarily convert H4K20me1 to H4K20me2 and H4K20me3.[5] For instance, in U2OS cells, this compound treatment resulted in an EC50 of 735 nM for the increase of H4K20me1, and EC50 values of 262 nM and 370 nM for the decrease of H4K20me2 and H4K20me3, respectively.[1]

Experimental Protocols

Biochemical Assay for HMT Inhibitor Specificity (Scintillation Proximity Assay)

This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.

  • Reaction Setup: A reaction mixture is prepared containing the histone methyltransferase (e.g., SUV420H1), a biotinylated H4(1-24) peptide substrate monomethylated at lysine (B10760008) 20 (H4K20Me1), and [3H]-SAM in an appropriate assay buffer.

  • Inhibitor Addition: this compound or other test compounds are added at varying concentrations.

  • Incubation: The reaction is incubated to allow for enzymatic activity.

  • Detection: Streptavidin-coated scintillant-embedded beads are added. The biotinylated peptide binds to the beads, bringing the incorporated tritium (B154650) in close proximity, which stimulates the beads to emit light.

  • Measurement: The light signal is measured using a scintillation counter. A decrease in signal indicates inhibition of the methyltransferase.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for SUV420 Inhibition (Western Blotting)

This method assesses the on-target effect of this compound by measuring changes in histone methylation states within cells.

  • Cell Culture and Treatment: U2OS cells are cultured and treated with this compound or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[3]

  • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is probed with primary antibodies specific for different histone H4 lysine 20 methylation states (H4K20me1, H4K20me2, H4K20me3) and a loading control (e.g., total Histone H3 or H4).

  • Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the relative changes in each methylation state upon inhibitor treatment.

Signaling Pathways and Experimental Workflows

The inhibition of SUV420 by this compound has been shown to impact cellular pathways, particularly those involved in DNA damage repair.

G cluster_0 Biochemical HMT Specificity Assay Workflow Start Prepare Reaction Mix (HMT, Peptide, [3H]-SAM) AddInhibitor Add this compound or Test Compound Start->AddInhibitor Incubate Incubate for Enzymatic Reaction AddInhibitor->Incubate AddBeads Add Streptavidin-SPA Beads Incubate->AddBeads Measure Measure Scintillation Signal AddBeads->Measure Analyze Calculate IC50 Measure->Analyze

Biochemical assay workflow for determining inhibitor specificity.

SUV420H1 and SUV420H2 play a role in the non-homologous end joining (NHEJ) pathway of DNA repair.[2] Inhibition of these enzymes by this compound leads to a reduction in 53BP1 foci formation following ionizing radiation, indicating an impairment of the DNA damage response.[2]

G cluster_1 SUV420-mediated DNA Damage Response DNADamage DNA Double-Strand Break SUV420 SUV420H1/H2 DNADamage->SUV420 H4K20me2_3 H4K20me2/me3 SUV420->H4K20me2_3 catalyzes A196 This compound A196->SUV420 inhibits BP53 53BP1 Recruitment H4K20me2_3->BP53 NHEJ Non-Homologous End Joining Repair BP53->NHEJ

Role of SUV420 in the DNA damage response pathway.

References

Acalabrutinib (ACP-196) Outperforms Standard Chemotherapy in Clinical Trials for Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Acalabrutinib (B560132) (ACP-196), a next-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated superior efficacy and a manageable safety profile compared to standard chemoimmunotherapy regimens in the treatment of chronic lymphocytic leukemia (CLL).[1][2] Two pivotal phase 3 clinical trials, ELEVATE-TN and ASCEND, provide robust evidence supporting the use of acalabrutinib in both treatment-naïve and relapsed/refractory CLL, respectively.[3][4]

The ELEVATE-TN trial evaluated acalabrutinib in treatment-naïve CLL, showing a significant improvement in progression-free survival (PFS) for patients receiving acalabrutinib, either as a monotherapy or in combination with obinutuzumab, when compared to a standard chemoimmunotherapy regimen of chlorambucil (B1668637) plus obinutuzumab.[3][5] Similarly, the ASCEND trial demonstrated the superiority of acalabrutinib monotherapy over the investigator's choice of either idelalisib (B1684644) plus rituximab (B1143277) or bendamustine (B91647) plus rituximab in patients with relapsed or refractory CLL.[4]

Efficacy Data: A Head-to-Head Comparison

The clinical data from the ELEVATE-TN and ASCEND trials highlight the significant advantages of acalabrutinib-based regimens over traditional chemotherapy approaches. Key efficacy endpoints, including Progression-Free Survival (PFS), Overall Survival (OS), and Overall Response Rate (ORR), are summarized below.

ELEVATE-TN: Treatment-Naïve CLL

The ELEVATE-TN study enrolled 535 patients with previously untreated CLL.[3] At a median follow-up of 28.3 months, both acalabrutinib-containing arms showed a significant PFS benefit over the chemoimmunotherapy arm.[5]

Efficacy EndpointAcalabrutinib + ObinutuzumabAcalabrutinib MonotherapyChlorambucil + Obinutuzumab
Median PFS Not ReachedNot Reached22.6 months[5]
24-Month PFS Rate 93%87%47%[5]
Overall Response Rate (ORR) 94%86%79%[3]
Complete Response (CR) Rate 13%1%5%[3]
Median OS Not ReachedNot ReachedNot Reached[3]
24-Month OS Rate 95%95%92%[3]

With a longer follow-up of a median of 74.5 months, the PFS benefit was sustained. The estimated 72-month PFS rates were 78% for the acalabrutinib-obinutuzumab group, 61.5% for the acalabrutinib monotherapy group, and 17.2% for the chlorambucil-obinutuzumab group.[6]

ASCEND: Relapsed/Refractory CLL

The ASCEND trial included 310 patients with relapsed or refractory CLL who had received at least one prior therapy. After a median follow-up of 16.1 months, acalabrutinib demonstrated a significant improvement in PFS.[7]

Efficacy EndpointAcalabrutinibIdelalisib + Rituximab / Bendamustine + Rituximab
Median PFS Not Reached16.5 months[4]
18-Month PFS Rate 82%48%
Overall Response Rate (ORR) 83%84%[7]
Median OS Not ReachedNot Reached
42-Month OS Rate 78%65%[8]

At a follow-up of approximately 4 years, the median PFS was still not reached in the acalabrutinib arm, compared to 16.8 months in the comparator arm.[7]

Safety Profile

Acalabrutinib was generally well-tolerated in both trials. In the ELEVATE-TN trial, the most common grade 3 or higher adverse event was neutropenia, occurring in 30% of the acalabrutinib-obinutuzumab group, 9% of the acalabrutinib monotherapy group, and 41% of the obinutuzumab-chlorambucil group.[5] In the ASCEND trial, serious adverse events were reported in 29% of patients in the acalabrutinib group, compared to 56% in the idelalisib/rituximab group and 26% in the bendamustine/rituximab group.[4]

Experimental Protocols

ELEVATE-TN (NCT02475681)
  • Study Design: A randomized, multicenter, open-label, phase 3 trial.[3]

  • Patient Population: 535 patients aged 65 years or older, or younger than 65 with coexisting conditions, with previously untreated CLL.[3]

  • Treatment Arms:

    • Acalabrutinib (100 mg twice daily) plus obinutuzumab.

    • Acalabrutinib monotherapy (100 mg twice daily).

    • Chlorambucil plus obinutuzumab.[3]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee, comparing the acalabrutinib-obinutuzumab arm with the chlorambucil-obinutuzumab arm.[9]

  • Secondary Endpoints: Investigator-assessed PFS, overall response rate (ORR), overall survival (OS), and safety.[9]

ASCEND (NCT02970318)
  • Study Design: A randomized, multicenter, open-label, phase 3 trial.

  • Patient Population: 310 patients with relapsed or refractory CLL who had received at least one prior therapy.

  • Treatment Arms:

    • Acalabrutinib monotherapy (100 mg twice daily).

    • Investigator's choice of either idelalisib (150 mg twice daily) plus rituximab or bendamustine (70 mg/m²) plus rituximab.

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.

Mechanism of Action: BTK Signaling Pathway

Acalabrutinib is a highly selective, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[10] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[11] By irreversibly binding to cysteine 481 in the BTK active site, acalabrutinib blocks its enzymatic activity, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in malignant B-cells.[12][13]

BTK_Signaling_Pathway receptor B-Cell Receptor (BCR) lyn_syk LYN/SYK receptor->lyn_syk btk BTK lyn_syk->btk plc PLCγ2 btk->plc pi3k PI3K btk->pi3k acalabrutinib Acalabrutinib (ACP-196) acalabrutinib->btk dag_ip3 DAG / IP3 plc->dag_ip3 akt AKT pi3k->akt nf_kb NF-κB dag_ip3->nf_kb mapk MAPK dag_ip3->mapk akt->nf_kb proliferation Cell Proliferation & Survival nf_kb->proliferation mapk->proliferation

Caption: Acalabrutinib inhibits BTK within the B-Cell Receptor signaling pathway.

Clinical Trial Workflow: A Simplified Overview

The process of comparing a new drug like acalabrutinib against standard chemotherapy in a clinical trial involves several key stages, from patient recruitment to data analysis.

Clinical_Trial_Workflow screening Patient Screening & Enrollment randomization Randomization screening->randomization arm_a Arm A: Acalabrutinib randomization->arm_a 1:1 arm_b Arm B: Standard Chemotherapy randomization->arm_b treatment Treatment Period arm_a->treatment arm_b->treatment follow_up Follow-up (PFS, OS, Safety) treatment->follow_up data_analysis Data Analysis & Reporting follow_up->data_analysis

Caption: Simplified workflow of a randomized controlled clinical trial.

References

A Comparative Guide: A-196 Inhibitor vs. siRNA Knockdown for Targeting SUV420H1/H2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methods for Inhibiting the SUV420H1 and SUV420H2 Histone Methyltransferases.

Histone methyltransferases SUV420H1 and SUV420H2 are critical regulators of chromatin structure and gene expression, primarily through the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3). These epigenetic marks are integral to processes such as DNA repair, heterochromatin formation, and transcriptional regulation.[1][2] Dysregulation of SUV420H1/H2 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2] This guide provides a comprehensive comparison of two widely used techniques to inhibit SUV420H1/H2 function: the small molecule inhibitor A-196 and small interfering RNA (siRNA) mediated knockdown.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compound InhibitorsiRNA Knockdown
Mechanism of Action Substrate-competitive enzymatic inhibitionPost-transcriptional gene silencing (mRNA degradation)
Target SUV420H1 and SUV420H2 proteinsSUV420H1 and SUV420H2 mRNA
Specificity Highly selective for SUV420H1/H2 over other methyltransferasesCan have off-target effects due to seed region complementarity
Effect Rapid and reversible inhibition of catalytic activitySlower onset, longer-lasting reduction of protein levels
Temporal Control Precise temporal control through addition and removalLess precise temporal control
Delivery Cell-permeable small moleculeRequires transfection or viral delivery systems

This compound: A Potent and Selective Chemical Probe

This compound is a first-in-class, potent, and selective chemical probe that directly inhibits the enzymatic activity of both SUV420H1 and SUV420H2.[3][4]

Mechanism of Action

This compound acts as a substrate-competitive inhibitor, binding to the active site of the SUV420H1 and SUV420H2 enzymes.[3] This prevents the binding of the histone H4 substrate, thereby blocking the transfer of methyl groups and inhibiting the formation of H4K20me2 and H4K20me3.[3] Consequently, treatment with this compound leads to a global decrease in H4K20me2 and H4K20me3 levels, accompanied by an increase in the monomethylated state (H4K20me1).[3][5]

cluster_0 SUV420H1/H2 Enzyme cluster_1 Inhibition by this compound SUV420H1/H2 SUV420H1/H2 H4K20me1 H4K20me1 SUV420H1/H2->H4K20me1 Methylates H4K20me2/me3 H4K20me2/me3 SUV420H1/H2->H4K20me2/me3 Further Methylates Inactive SUV420H1/H2 Inactive SUV420H1/H2 SUV420H1/H2->Inactive SUV420H1/H2 Histone H4 Histone H4 Histone H4->SUV420H1/H2 Binds to active site H4K20me1->SUV420H1/H2 Binds to active site This compound This compound This compound->SUV420H1/H2 Competitively binds to active site

Mechanism of this compound Inhibition.
Quantitative Performance Data

ParameterValueReference
IC50 (SUV420H1) 25 nM[4][5]
IC50 (SUV420H2) 144 nM[4][5]
EC50 (H4K20me2 decrease) 262 nM (in U2OS cells)[5]
EC50 (H4K20me3 decrease) 370 nM (in U2OS cells)[5]
EC50 (H4K20me1 increase) 735 nM (in U2OS cells)[5]
Selectivity >100-fold over other histone methyltransferases[5]
Experimental Protocol: this compound Treatment of U2OS Cells

This protocol is adapted from the methodology described in the study that first characterized this compound.[3]

Cell Culture and Treatment:

  • Seed U2OS cells in 6-well plates at an appropriate density.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with this compound (e.g., 0-5 µM) or DMSO as a vehicle control.

  • Incubate for 48 hours at 37°C in a humidified incubator with 5% CO2.

Western Blot Analysis of Histone Methylation:

  • After treatment, wash cells with PBS and lyse with a suitable lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and a loading control (e.g., total Histone H4 or GAPDH).

  • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Quantify band intensities to determine the relative changes in histone methylation levels.

Start Start Seed U2OS cells Seed U2OS cells Treat with this compound or DMSO Treat with this compound or DMSO Seed U2OS cells->Treat with this compound or DMSO Incubate 48h Incubate 48h Treat with this compound or DMSO->Incubate 48h Lyse cells Lyse cells Incubate 48h->Lyse cells Western Blot Western Blot Lyse cells->Western Blot Analyze H4K20 methylation Analyze H4K20 methylation Western Blot->Analyze H4K20 methylation End End Analyze H4K20 methylation->End

Experimental workflow for this compound treatment.

siRNA Knockdown: Targeting the Source

siRNA-mediated knockdown is a powerful technique that reduces the expression of target proteins by degrading their corresponding mRNA transcripts.

Mechanism of Action

Exogenously introduced siRNAs, which are short double-stranded RNA molecules, are incorporated into the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the target mRNA sequence. This leads to the cleavage and subsequent degradation of the SUV420H1 and SUV420H2 mRNA, thereby preventing their translation into functional proteins.[6]

cluster_0 siRNA Pathway siRNA siRNA RISC RISC siRNA->RISC Incorporation Activated RISC Activated RISC RISC->Activated RISC Activation SUV420H1/H2 mRNA SUV420H1/H2 mRNA Activated RISC->SUV420H1/H2 mRNA Binds to target mRNA Cleavage mRNA Cleavage SUV420H1/H2 mRNA->mRNA Cleavage No Protein No Protein mRNA Cleavage->No Protein Prevents Translation Start Start Seed cells Seed cells Prepare siRNA-lipid complexes Prepare siRNA-lipid complexes Seed cells->Prepare siRNA-lipid complexes Transfect cells Transfect cells Prepare siRNA-lipid complexes->Transfect cells Incubate 24-72h Incubate 24-72h Transfect cells->Incubate 24-72h Analyze knockdown (qPCR/Western) Analyze knockdown (qPCR/Western) Incubate 24-72h->Analyze knockdown (qPCR/Western) Phenotypic analysis Phenotypic analysis Analyze knockdown (qPCR/Western)->Phenotypic analysis End End Phenotypic analysis->End

References

Unveiling the Epigenetic Machinery: A Comparative Guide to A-196 and SUV420 Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor A-196 with genetic models in the study of SUV420 histone methyltransferases. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in experimental design and drug discovery.

The study of histone modifications has unveiled a complex layer of epigenetic regulation crucial for cellular function and implicated in numerous diseases. Among these modifications, the methylation of histone H4 at lysine (B10760008) 20 (H4K20) by the SUV420H1 and SUV420H2 enzymes plays a critical role in DNA repair, chromatin compaction, and cell cycle control.[1] The development of this compound, a potent and selective small molecule inhibitor of SUV420H1 and SUV420H2, has provided a powerful tool to probe the function of these enzymes.[2][3][4] This guide cross-validates the effects of this compound with genetic knockdown and knockout models of SUV420, offering a comprehensive overview for researchers in the field.

Mechanism of Action: Pharmacological versus Genetic Inhibition

This compound is a substrate-competitive inhibitor that targets the active site of both SUV420H1 and SUV420H2, preventing the transfer of methyl groups to their histone substrate.[5][6] This pharmacological intervention leads to a rapid and reversible global decrease in H4K20 di- and tri-methylation (H4K20me2 and H4K20me3) and a corresponding increase in mono-methylation (H4K20me1).[2][3]

In contrast, genetic models, such as those utilizing siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout, achieve inhibition by reducing or eliminating the expression of the SUV420H1 and/or SUV420H2 proteins.[7][8][9] While providing a high degree of specificity, these genetic approaches result in a more permanent and potentially compensatory cellular environment.

Comparative Effects on Histone Methylation and Cellular Processes

The phenotypic consequences of both pharmacological and genetic inhibition of SUV420 are remarkably consistent, validating this compound as a specific probe for SUV420 activity. Both approaches lead to impaired DNA repair, specifically affecting the non-homologous end-joining (NHEJ) pathway, and result in increased genomic instability.[3][6][10]

FeatureThis compound (Pharmacological Inhibition)SUV420 Knockdown/Knockout (Genetic Inhibition)References
Target SUV420H1 and SUV420H2 enzymatic activitySUV420H1 and/or SUV420H2 protein expression[2][4][8]
Effect on H4K20me1 IncreaseAccumulation[2][3][9]
Effect on H4K20me2 DecreaseDecrease/Depletion[2][3][8]
Effect on H4K20me3 DecreaseDecrease/Depletion[2][3][8][9]
DNA Repair (NHEJ) ReducedReduced[3][6]
53BP1 Foci Formation InhibitedImpaired[2][3]
Genomic Stability Increased instabilityIncreased instability[1][10]
Cell Cycle Defects in progressionDefects in progression and chromosome segregation[9][11]
Telomere Length Not consistently reportedElongation in Suv4-20h deficient cells[12][13]

Experimental Protocols

This compound Treatment of Cultured Cells

Objective: To pharmacologically inhibit SUV420H1 and SUV420H2 in vitro.

Materials:

  • This compound compound (stored as a stock solution in DMSO)

  • Cell culture medium appropriate for the cell line

  • U2OS cells (or other relevant cell line)

  • 6-well plates

Procedure:

  • Seed U2OS cells on 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working concentrations of this compound by diluting the DMSO stock solution in fresh cell culture medium. A typical concentration range is 0-5 µM.[4] A final DMSO concentration should be kept constant across all treatments, including the vehicle control (e.g., 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or DMSO as a control.

  • Incubate the cells for the desired duration, typically 48 to 72 hours, to allow for changes in histone methylation marks.[2][4]

  • Following incubation, cells can be harvested for downstream analysis, such as Western blotting or immunofluorescence.

Generation of SUV420h Knockdown Cells using siRNA

Objective: To genetically reduce the expression of SUV420h enzymes.

Materials:

  • siRNA targeting Suv420h1 and/or Suv420h2

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX (or other suitable transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • MC3T3-E1 pre-osteoblastic cells (or other relevant cell line)

Procedure:

  • One day before transfection, seed MC3T3-E1 cells in 6-well plates at a density of 1 x 10^5 cells/well in antibiotic-free medium.

  • On the day of transfection, dilute the siRNA duplexes in Opti-MEM I medium.

  • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubate the cells for 48-72 hours.

  • Harvest the cells and validate the knockdown efficiency by Western blotting or qRT-PCR for Suv420h protein or mRNA levels, respectively.[7]

Visualizing the Landscape

To better understand the intricate relationships within the SUV420 signaling pathway and the experimental approaches to its study, the following diagrams are provided.

SUV420_Signaling_Pathway cluster_methylation H4K20 Methylation Cascade cluster_inhibition Points of Intervention cluster_downstream Downstream Cellular Processes H4K20 Unmethylated H4K20 H4K20me1 H4K20me1 H4K20->H4K20me1 SET8/PR-Set7 H4K20me2 H4K20me2 H4K20me1->H4K20me2 SUV420H1/H2 Cell_Cycle Cell Cycle Regulation H4K20me1->Cell_Cycle H4K20me3 H4K20me3 H4K20me2->H4K20me3 SUV420H1/H2 DNA_Repair DNA Repair (NHEJ) H4K20me2->DNA_Repair Chromatin_Compaction Chromatin Compaction H4K20me3->Chromatin_Compaction A196 This compound SUV420H1_H2_protein SUV420H1/H2 Protein A196->SUV420H1_H2_protein Inhibits Activity siRNA siRNA/shRNA SUV420H1_H2_mRNA SUV420H1/H2 mRNA siRNA->SUV420H1_H2_mRNA Degrades Knockout Knockout (KO) Knockout->SUV420H1_H2_protein Prevents Expression Genomic_Stability Genomic Stability DNA_Repair->Genomic_Stability Chromatin_Compaction->Genomic_Stability

Caption: SUV420 signaling pathway and points of intervention.

Experimental_Workflow cluster_pharm Pharmacological Approach cluster_genetic Genetic Approach cluster_analysis Downstream Analysis Start_Pharm Cell Culture Treatment This compound Treatment Start_Pharm->Treatment Harvest_Pharm Cell Harvest Treatment->Harvest_Pharm Western_Blot Western Blot (H4K20me levels) Harvest_Pharm->Western_Blot IF Immunofluorescence (53BP1 foci) Harvest_Pharm->IF DNA_Repair_Assay NHEJ Assay Harvest_Pharm->DNA_Repair_Assay Cell_Cycle_Analysis FACS Analysis Harvest_Pharm->Cell_Cycle_Analysis Start_Genetic Cell Culture Transfection siRNA Transfection or CRISPR Transduction Start_Genetic->Transfection Selection Selection/Validation Transfection->Selection Harvest_Genetic Cell Harvest Selection->Harvest_Genetic Harvest_Genetic->Western_Blot Harvest_Genetic->IF Harvest_Genetic->DNA_Repair_Assay Harvest_Genetic->Cell_Cycle_Analysis

References

Safety Operating Guide

Proper Disposal of A-196: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the chemical compound A-196, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of this compound, in accordance with available safety data sheets.

Chemical Identification and Hazard Summary

This compound is identified by the CAS Number 1982372-88-2.[1][2] It is classified as an acute toxicant (Category 3, Oral), necessitating careful handling to avoid exposure. The following table summarizes key quantitative data for this compound.

IdentifierValue
CAS Number 1982372-88-2[1][2]
Molecular Formula C₁₈H₁₆Cl₂N₄
Molecular Weight 359.25 g/mol
Hazard Classification Acute Toxicity 3, Oral
Signal Word Danger
Hazard Statement H301 (Toxic if swallowed)

Disposal Protocol

The universally recommended procedure for the disposal of this compound is to adhere to local, regional, and national regulations and to consign the waste to a licensed and approved waste disposal facility.[1] It is imperative to not dispose of this compound through standard laboratory drains or as regular solid waste.

Experimental Protocols

Based on the available safety data sheets and chemical information, no specific experimental protocols for the disposal or neutralization of this compound are provided. The standard and required procedure is professional disposal through a certified entity.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures safety and regulatory compliance.

cluster_preparation Preparation for Disposal cluster_storage Temporary Storage cluster_disposal Final Disposal collect Collect this compound Waste segregate Segregate from Other Waste Streams collect->segregate label_waste Label Container Clearly (Name, Hazards) segregate->label_waste store Store in a Secure, Designated Area label_waste->store contact Contact Approved Waste Disposal Facility store->contact transport Arrange for Professional Transport and Disposal contact->transport document Maintain Disposal Records transport->document

Caption: Workflow for the proper disposal of this compound.

Safety and Handling Precautions

When preparing this compound for disposal, all personnel should adhere to the safety precautions outlined in the material's Safety Data Sheet (SDS). This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. In case of a spill, follow the emergency procedures detailed in the SDS, which typically involve containing the spill with absorbent material and cleaning the affected area, while ensuring personal safety. Contaminated materials must also be disposed of as hazardous waste.

References

Personal protective equipment for handling A-196

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling the potent and selective SUV420H1 and SUV420H2 inhibitor, A-196. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Chemical Identification:

  • Trade Name: this compound[1]

  • Synonym: 6,7-dichloro-N-cyclopentyl-4-(4-pyridinyl)-1-phthalazinamine[1]

  • CAS Number: 1982372-88-2[1][2][3]

Hazard Summary: this compound is classified as a toxic and flammable substance. It is harmful if swallowed, inhaled, or comes into contact with skin. It can also cause damage to organs, specifically the eyes and central nervous system.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the required protective equipment and safety measures.

Protection Type Requirement Details and Precautions
Eye/Face Protection Safety glasses with side shields or goggles.Must be worn at all times to prevent contact with eyes. An eye wash station should be readily accessible.[2]
Skin Protection Flame retardant antistatic protective clothing. Chemical-resistant gloves.Immediately remove and wash contaminated clothing before reuse. Apply preventive skin protection.
Respiratory Protection Required when vapors or aerosols are generated.Work under a chemical fume hood. Ensure adequate ventilation.
General Hygiene Wash hands and face thoroughly after handling.Do not eat, drink, or smoke in the work area.
Engineering Controls Use in a well-ventilated area.An accessible safety shower and eye wash station must be available.[2]

Handling and Storage Procedures

Safe Handling:

  • Work under a chemical fume hood.

  • Avoid breathing vapors or aerosols.

  • Avoid contact with skin and eyes.

  • Keep away from open flames, hot surfaces, and sources of ignition.

  • Take precautionary measures against static discharge.

  • Use only non-sparking tools.

  • Ground/bond container and receiving equipment.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store in a flammable liquids storage area.

First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move person to fresh air. If breathing stops, give artificial respiration. Call a physician immediately.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a doctor immediately.

Spill and Disposal Plan

Spill Response:

  • Evacuate the danger area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE as outlined above.

  • Cover drains to prevent entry into the sewer system.

  • Contain the spill with a liquid-absorbent material (e.g., Chemizorb®).

  • Collect the absorbed material and place it in a suitable, closed container for disposal.

  • Clean the affected area thoroughly.

Disposal:

  • Dispose of contents/container in accordance with applicable local, regional, national, and international regulations.

  • Do not let the product enter drains.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_material Gather Materials & this compound prep_setup->prep_material handle_weigh Weigh this compound prep_material->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.